molecular formula C28H33BF6N2O7 B15140658 Anticancer agent 114

Anticancer agent 114

Cat. No.: B15140658
M. Wt: 634.4 g/mol
InChI Key: QUNHEJRCMTUHHU-RURUYEODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer agent 114 is a useful research compound. Its molecular formula is C28H33BF6N2O7 and its molecular weight is 634.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H33BF6N2O7

Molecular Weight

634.4 g/mol

IUPAC Name

4-[(1R)-1-[[2-[[2,5-bis(trifluoromethyl)benzoyl]amino]-3-cyclopropylpropanoyl]amino]-3-methylbutyl]-2-methyl-3,5,10-trioxa-4-boratricyclo[5.2.1.02,6]decane-8-carboxylic acid

InChI

InChI=1S/C28H33BF6N2O7/c1-12(2)8-20(29-43-22-21-16(25(40)41)11-19(42-21)26(22,3)44-29)37-24(39)18(9-13-4-5-13)36-23(38)15-10-14(27(30,31)32)6-7-17(15)28(33,34)35/h6-7,10,12-13,16,18-22H,4-5,8-9,11H2,1-3H3,(H,36,38)(H,37,39)(H,40,41)/t16?,18?,19?,20-,21?,22?,26?/m0/s1

InChI Key

QUNHEJRCMTUHHU-RURUYEODSA-N

Isomeric SMILES

B1(OC2C3C(CC(C2(O1)C)O3)C(=O)O)[C@H](CC(C)C)NC(=O)C(CC4CC4)NC(=O)C5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

B1(OC2C3C(CC(C2(O1)C)O3)C(=O)O)C(CC(C)C)NC(=O)C(CC4CC4)NC(=O)C5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

A Technical Deep Dive: The Mechanism of Action of MGI-114 (Irofulven) in DNA Repair Deficient Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MGI-114, also known as Irofulven (hydroxymethylacylfulvene), is a semi-synthetic derivative of the fungal toxin illudin S. Initially explored in broad patient populations with limited success, recent research has unveiled a potent and specific mechanism of action in tumors harboring deficiencies in specific DNA repair pathways. This technical guide provides an in-depth analysis of the core mechanism of MGI-114, focusing on its synthetic lethal interaction with Nucleotide Excision Repair (NER) deficient tumors. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals interested in the targeted application of MGI-114 and the broader field of synthetic lethality in oncology.

Core Mechanism of Action: Synthetic Lethality with Nucleotide Excision Repair (NER) Deficiency

MGI-114 functions as a DNA alkylating agent, inducing DNA lesions. Unlike many conventional chemotherapeutics, the DNA adducts formed by MGI-114 are not efficiently recognized and repaired by the global genome repair (GGR) branch of the Nucleotide Excision Repair (NER) pathway.[1][2] Instead, these lesions are primarily addressed when encountered by the transcription machinery, triggering the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][3]

This unique feature forms the basis of a synthetic lethal relationship. In cancer cells with a functional NER pathway, MGI-114-induced DNA damage can be repaired, leading to cell survival. However, in tumor cells with a deficient TC-NER pathway (e.g., due to mutations in genes like ERCC2 or ERCC3), the DNA lesions persist, leading to stalled transcription, replication fork collapse, and ultimately, apoptotic cell death.[1] This selective cytotoxicity against NER-deficient cells provides a therapeutic window, sparing normal tissues with proficient NER.

dot

Caption: Synthetic lethality of MGI-114 in NER deficient cells.

Quantitative Data on MGI-114 Efficacy

The selective cytotoxicity of MGI-114 in NER-deficient models has been demonstrated through both in vitro and in vivo studies. Below are summary tables of key quantitative findings.

Table 1: In Vitro Cytotoxicity of MGI-114 in NER-Deficient vs. Proficient Cell Lines
Cell LineTumor TypeNER StatusKey Gene AlterationMGI-114 IC50 (approx. ng/mL)Reference
KU19-19Bladder CancerProficientWild-Type ERCC2>1000
KU19-19-E2-KOBladder CancerDeficientERCC2 Knockout~10
KE1Bladder CancerDeficientERCC2 Mutant~15
A2780/CP70Ovarian CarcinomaProficient (Cisplatin-Resistant)-~2-fold resistance vs. parental
2008 C13*Ovarian CarcinomaProficient (Cisplatin-Resistant)-~2-fold resistance vs. parental
Table 2: In Vivo Efficacy of MGI-114 in NER-Deficient Xenograft Models
Xenograft ModelTumor TypeNER StatusMGI-114 Treatment RegimenOutcomeReference
KE1Bladder CancerDeficient (ERCC2 mutant)0.5 and 1.0 mg/kgSignificant tumor growth inhibition
Small Cell Lung Cancer PDXSmall Cell Lung CancerDeficient (ERCC2 p.E85*)Not specifiedSubstantial tumor growth suppression
ERCC3 Heterozygous Mutant XenograftNot specifiedDeficientNot specifiedStrongly increased and sustained growth suppression
Rh28RhabdomyosarcomaNot specified1.32 - 3.0 mg/kg, i.v. daily for 5 daysDose-dependent tumor growth inhibition
SJ-BT40Atypical Teratoid Rhabdoid TumorNot specified1.32 - 7.0 mg/kg, i.v. daily for 5 daysDose-dependent tumor growth inhibition

Signaling Pathways and Experimental Workflows

MGI-114 Induced DNA Damage and Repair Pathway

The following diagram illustrates the proposed signaling pathway of MGI-114, leading to apoptosis in NER-deficient cells.

MGI114_Pathway MGI114 MGI-114 (Irofulven) DNA_Adducts Formation of DNA Adducts MGI114->DNA_Adducts Transcription RNA Polymerase II Transcription DNA_Adducts->Transcription Stalled_Fork Stalled Transcription Fork Transcription->Stalled_Fork TC_NER Transcription-Coupled NER (TC-NER) Initiation Stalled_Fork->TC_NER NER_Proficient NER Proficient TC_NER->NER_Proficient Repair DNA Lesion Repaired NER_Proficient->Repair Yes NER_Deficient NER Deficient (e.g., ERCC2 mutation) NER_Proficient->NER_Deficient No Survival Cell Survival Repair->Survival Persistent_Lesion Persistent DNA Lesion NER_Deficient->Persistent_Lesion Replication_Stress Replication Stress & Double-Strand Breaks Persistent_Lesion->Replication_Stress Apoptosis Apoptosis Replication_Stress->Apoptosis

Caption: Preclinical workflow for MGI-114 efficacy testing.

The Role of the Fanconi Anemia (FA) Pathway

Research also suggests a potential role for the Fanconi Anemia (FA) pathway in the cellular response to MGI-114. The FA pathway is critical for the repair of interstrand crosslinks and the stabilization of replication forks. Studies have shown that MGI-114 induces DNA double-strand breaks and activates key FA pathway proteins, including FANCD2. Cells deficient in FANCD2 have demonstrated increased sensitivity to MGI-114, suggesting that tumors with defects in the FA-BRCA pathway may also be susceptible to this agent. This indicates a potential for MGI-114 in a broader range of DNA repair deficient tumors beyond those with only NER defects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized representation based on standard methodologies.

  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of MGI-114 for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on common practices in preclinical oncology.

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer MGI-114 at predetermined doses and schedules (e.g., intravenously, daily for 5 days). The control group receives a vehicle solution.

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice weekly). Calculate tumor volume using the formula: (length x width²) / 2.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Analysis: Harvest tumors for further analysis (e.g., weight measurement, immunohistochemistry for DNA damage markers, or western blotting).

Conclusion and Future Directions

The compelling preclinical evidence for the synthetic lethal interaction between MGI-114 and NER deficiency strongly supports the revival of this compound as a targeted therapeutic agent. The identification of a composite mutational signature of NER deficiency could serve as a valuable biomarker for patient selection in future clinical trials. Furthermore, the observed activity in cisplatin-resistant models suggests a potential therapeutic avenue for patients who have relapsed on platinum-based chemotherapy.

Future research should focus on:

  • Biomarker-driven clinical trials: Designing clinical trials that enroll patients with tumors harboring mutations in ERCC2 and other NER pathway genes to validate the preclinical findings.

  • Combination therapies: Investigating the synergistic potential of MGI-114 with other DNA damaging agents or targeted therapies, such as PARP inhibitors, in specific genetic contexts.

  • Exploring the role of the Fanconi Anemia pathway: Further elucidating the sensitivity of FA-deficient tumors to MGI-114 to potentially expand its therapeutic application.

References

An In-depth Technical Guide on the STING Pathway Activation by Antitumor Agent-114

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. The activation of this pathway has emerged as a promising strategy in cancer immunotherapy, particularly for tumors that are resistant to other treatments. Antitumor agent-114, also known as compound 14c, is a potent STING agonist that has demonstrated significant anti-tumor effects in preclinical models. This technical guide provides a comprehensive overview of the activation of the STING pathway by Antitumor agent-114, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade.

Core Mechanism: STING Pathway Activation

The STING pathway is an innate immune sensing pathway that detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or from damaged tumor cells. Upon activation, the STING pathway initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These signaling molecules play a crucial role in orchestrating an anti-tumor immune response by enhancing antigen presentation, promoting the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, and activating natural killer (NK) cells.

Antitumor agent-114 functions as a direct agonist of the STING protein. By binding to STING, it induces a conformational change that triggers the downstream signaling cascade, leading to a robust anti-tumor immune response.

Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus DNA Cytosolic dsDNA (from tumor cells) cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates to Agent Antitumor Agent-114 Agent->STING_inactive binds & activates TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB NF-κB STING_active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 (dimer) Genes Type I IFN & Pro-inflammatory Cytokine Genes IRF3_p->Genes transcription NFkB_p p-NF-κB NFkB_p->Genes transcription Cytokines Type I IFNs & Pro-inflammatory Cytokines Genes->Cytokines leads to production of IRF3->IRF3_p NFkB->NFkB_p Immune_Response Anti-Tumor Immune Response Cytokines->Immune_Response drives

Caption: STING Pathway Activation by Antitumor Agent-114.

Quantitative Data Presentation

The anti-tumor efficacy of Antitumor agent-114 has been evaluated in a preclinical mouse model of breast cancer. The following tables summarize the key quantitative data from these studies.[1][2]

Table 1: In Vivo Efficacy of Antitumor Agent-114 in a 4T1 Tumor-Bearing Mouse Model [1][2]

Dosage (mg/kg)Administration RouteDosing ScheduleOutcome
2Intratumoral (i.t.)Days 1, 4, and 780% tumor growth inhibition (TGI)
0.67Intratumoral (i.t.)Days 1, 4, and 770% tumor growth inhibition (TGI)
0.22Intratumoral (i.t.)Days 1, 4, and 7Data not available
2Intratumoral (i.t.)Days 1, 4, and 7Induced tumor regression in 7 of 8 mice

Experimental Protocols

The following section outlines a generalized experimental protocol for evaluating the in vivo anti-tumor activity of a STING agonist like Antitumor agent-114. This protocol is based on common practices in the field and information derived from studies on Antitumor agent-114.[1]

Disclaimer: The following protocol is a representative example. The specific details of the experimental procedures for Antitumor agent-114 are proprietary to the original researchers and have not been independently verified. For precise methodology, consultation of the primary research article by Dejmek M, et al. in the European Journal of Medicinal Chemistry is recommended.

In Vivo Antitumor Efficacy Study

1. Animal Model:

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Tumor Model: 4T1 murine breast cancer cells.

  • Cell Culture: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Tumor Implantation:

  • Harvest 4T1 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the right flank of each mouse.

  • Monitor tumor growth regularly by measuring the tumor volume with calipers. Tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.

3. Treatment Protocol:

  • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Antitumor agent-114 Formulation: Dissolve Antitumor agent-114 in a suitable vehicle (e.g., DMSO, followed by dilution in saline).

  • Administration: Administer Antitumor agent-114 via intratumoral injection at the specified doses (e.g., 2 mg/kg, 0.67 mg/kg, and 0.22 mg/kg) in a small volume (e.g., 50 µL).

  • Dosing Schedule: Administer the treatment on days 1, 4, and 7.

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

4. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor volume every 2-3 days.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100.

  • Tumor Regression: Record the number of mice in which the tumor volume decreases from the initial measurement.

  • Euthanasia: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow Diagram

Experimental_Workflow A 4T1 Cell Culture B Tumor Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Treatment Administration (Intratumoral) D->E F Continued Monitoring (Tumor Volume & Body Weight) E->F G Data Analysis (TGI & Regression) F->G H Endpoint G->H

Caption: In Vivo Experimental Workflow.

Conclusion

Antitumor agent-114 is a potent STING agonist with demonstrated anti-tumor activity in a preclinical model of breast cancer. Its mechanism of action, through the direct activation of the STING pathway, represents a promising avenue for the development of novel cancer immunotherapies. The data presented in this guide highlight its efficacy and provide a framework for its continued investigation. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in other tumor models and in combination with other anti-cancer agents.

References

PF-114: A Deep Dive into the Inhibition of the BCR-ABL T315I Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-114 (Vamotinib), a third-generation tyrosine kinase inhibitor (TKI), and its potent activity against the clinically significant T315I "gatekeeper" mutation of the BCR-ABL fusion protein. The emergence of the T315I mutation in chronic myeloid leukemia (CML) confers resistance to most first and second-generation TKIs, posing a significant therapeutic challenge. PF-114 has been specifically designed to overcome this resistance, demonstrating high selectivity and efficacy in preclinical and clinical settings.

Core Mechanism of Action

PF-114 is an orally bioavailable, ATP-competitive TKI that targets the BCR-ABL kinase domain.[1][2] Its molecular structure is designed to effectively bind to the active site of both the wild-type BCR-ABL protein and its various mutated isoforms, including the highly resistant T315I mutant.[3][4] The T315I mutation involves the substitution of a threonine residue with a bulkier isoleucine at position 315, which sterically hinders the binding of many TKIs.[5] PF-114's design accommodates this change, allowing for potent inhibition of the kinase's activity. By blocking the ATP-binding site, PF-114 prevents the autophosphorylation of the BCR-ABL kinase and the subsequent phosphorylation of its downstream substrates, thereby inhibiting the aberrant signaling cascade that drives the proliferation of Philadelphia chromosome-positive (Ph+) leukemia cells.

Quantitative Efficacy Data

The inhibitory activity of PF-114 has been quantified in both biochemical and cellular assays, demonstrating its potency against the T315I mutation. Furthermore, early clinical data has shown promising efficacy in patients with CML harboring this mutation.

Table 1: In Vitro Inhibitory Activity of PF-114
TargetAssay TypeIC50 (nM)
BCR-ABL (Wild-Type)Biochemical Kinase Assay< 0.5
BCR-ABL T315IBiochemical Kinase Assay9
Ba/F3 BCR-ABLCellular Proliferation AssayLow nanomolar range
Ba/F3 BCR-ABL T315ICellular Proliferation AssayLow nanomolar range
K562 (BCR-ABL+)Cellular Cytotoxicity Assay1-5

Data compiled from multiple preclinical studies.

Table 2: Phase 1 Clinical Trial Efficacy in CML Patients with BCR-ABL T315I Mutation
Response MetricPercentage of T315I Patients Responding
Major Cytogenetic Response (MCyR)25% (4 out of 12)
Complete Hematologic Response (CHR)25% (3 out of 12)

Data from an interim analysis of a phase 1 study (NCT02885766). It is important to note that in a later update of this study, 5 of 16 subjects with the T315I mutation responded, with 3 achieving a CHR and 3 a MCyR.

Key Signaling Pathway Inhibition

PF-114 effectively abrogates the constitutive activation of downstream signaling pathways driven by the BCR-ABL T315I oncoprotein. A key substrate of BCR-ABL is the CrkL adaptor protein. In Ph+ cells, CrkL is constitutively phosphorylated. PF-114 treatment leads to a rapid dephosphorylation of CrkL, which serves as a reliable biomarker of target engagement. This inhibition disrupts the signaling cascade that includes pathways such as STAT5, which is crucial for leukemic cell survival and proliferation.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL T315I CrkL CrkL BCR_ABL->CrkL phosphorylates STAT5 STAT5 BCR_ABL->STAT5 phosphorylates pCrkL p-CrkL Proliferation Leukemic Cell Proliferation & Survival pCrkL->Proliferation pSTAT5 p-STAT5 pSTAT5->Proliferation PF114 PF-114 PF114->BCR_ABL inhibits

BCR-ABL T315I Signaling and PF-114 Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of PF-114 against the BCR-ABL T315I mutation.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of PF-114 on the enzymatic activity of the isolated BCR-ABL T315I kinase domain.

  • Enzyme and Substrate Preparation : Recombinant human ABL T315I kinase domain is purified. A synthetic peptide substrate, such as Abltide, is prepared in assay buffer.

  • Compound Dilution : PF-114 is serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup : The kinase, substrate, and PF-114 (or vehicle control) are combined in a microplate well.

  • Reaction Initiation and Termination : The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is stopped, often by the addition of a chelating agent like EDTA.

  • Signal Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using ³²P-ATP or non-radioactive methods like fluorescence polarization or luminescence-based ADP detection (e.g., ADP-Glo™).

  • Data Analysis : The percentage of inhibition at each PF-114 concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation and Viability Assay (XTT Assay)

This assay measures the effect of PF-114 on the proliferation and viability of cells expressing the BCR-ABL T315I mutation.

  • Cell Culture : Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, are engineered to express human BCR-ABL T315I. This makes their proliferation and survival independent of IL-3 and dependent on BCR-ABL kinase activity.

  • Cell Seeding : The Ba/F3 BCR-ABL T315I cells are seeded into 96-well plates in the absence of IL-3.

  • Compound Treatment : Cells are treated with increasing concentrations of PF-114 or a vehicle control and incubated for a specified period (e.g., 72 hours).

  • XTT Reagent Addition : The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well. Metabolically active, viable cells reduce the XTT tetrazolium salt to a formazan dye.

  • Signal Measurement : The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of inhibition of cell proliferation is calculated for each PF-114 concentration, and the IC50 value is determined.

Western Blot Analysis of Protein Phosphorylation

This technique is used to assess the phosphorylation status of BCR-ABL and its downstream targets within treated cells.

  • Cell Treatment and Lysis : Ba/F3 BCR-ABL T315I cells are treated with various concentrations of PF-114 for a short duration (e.g., 2-4 hours). Following treatment, the cells are lysed to extract total cellular proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-BCR-ABL, phospho-CrkL, phospho-STAT5). The membrane is also probed with antibodies for the total forms of these proteins and a loading control (e.g., β-tubulin or GAPDH).

  • Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

  • Analysis : The band intensities for the phosphorylated proteins are normalized to the total protein and loading control to determine the dose-dependent effect of PF-114 on protein phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Cell-Based Mechanistic Assays cluster_invivo Preclinical & Clinical Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cellular Proliferation Assay (XTT) (Cellular IC50) Biochemical->Cellular informs Western Western Blot (Phosphorylation Status of BCR-ABL, CrkL, STAT5) Cellular->Western validates target engagement Apoptosis Apoptosis Assay (7-AAD Staining) (Induction of Cell Death) Cellular->Apoptosis confirms mechanism of death Murine Murine Leukemia Models (Survival Analysis) Western->Murine Apoptosis->Murine Clinical Phase 1 Clinical Trial (Safety & Efficacy in Patients) Murine->Clinical supports

Experimental Workflow for PF-114 Evaluation

Conclusion

PF-114 has emerged as a promising therapeutic agent for CML patients who have developed resistance to other TKIs, particularly due to the T315I mutation. Its high potency and selectivity, demonstrated through a rigorous series of in vitro and in vivo experiments, underscore its potential to address this significant unmet clinical need. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other next-generation kinase inhibitors. The ongoing clinical development of PF-114 (Vamotinib) will be critical in fully defining its role in the treatment landscape of CML.

Logical_Relationship Problem CML with BCR-ABL T315I Mutation (Resistance to 1st/2nd Gen TKIs) Solution PF-114 (Vamotinib) (3rd Gen TKI) Problem->Solution addresses Mechanism ATP-Competitive Inhibition of BCR-ABL T315I Kinase Solution->Mechanism acts via CellularEffect Inhibition of Downstream Signaling (p-CrkL, p-STAT5) Mechanism->CellularEffect leads to Outcome Induction of Apoptosis in Ph+ T315I Leukemia Cells CellularEffect->Outcome results in ClinicalRelevance Potential for Effective Treatment in Resistant CML Outcome->ClinicalRelevance demonstrates

References

Preclinical Toxicology of Irofulven (MGI-114): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irofulven (MGI-114), a semi-synthetic derivative of the mushroom toxin Illudin S, is an alkylating agent that has demonstrated potent anti-tumor activity in a variety of preclinical models. Its mechanism of action is primarily attributed to the induction of DNA damage, leading to cell cycle arrest and apoptosis. While showing promise in oncology, its clinical development has been hampered by a challenging toxicity profile. This technical guide provides a comprehensive overview of the publicly available preclinical toxicology data for Irofulven, with a focus on its mechanism of action, key toxicities, and the experimental protocols used in its evaluation. It is important to note that while extensive clinical safety data exists, detailed preclinical toxicology studies with specific parameters such as LD50 and NOAEL are not widely available in the public domain. This guide synthesizes the available information to provide a thorough understanding for researchers and drug development professionals.

Mechanism of Action

Irofulven exerts its cytotoxic effects through covalent binding to DNA and other macromolecules, a characteristic of alkylating agents.[1] This interaction leads to the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis. The apoptotic cascade initiated by Irofulven is complex and involves both caspase-dependent and independent pathways.

A key event in Irofulven-induced apoptosis is the early translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. This is followed by the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c release activates a cascade of caspases, with caspase-9 being the initiator caspase, which in turn activates executioner caspases like caspase-3 and -7. Interestingly, Irofulven-induced apoptosis can proceed even in cells deficient in caspase-3. Furthermore, studies have shown that the cytotoxicity of Irofulven is also mediated by the activation of JNK and ERK kinases.

Preclinical Toxicology Profile

Quantitative Toxicology Data

The following table summarizes the available quantitative data on the Maximum Tolerated Dose (MTD) of Irofulven in different preclinical models. It is crucial to interpret this data with caution, as these values were often determined during efficacy or pharmacokinetic/pharmacodynamic (PK/PD) studies rather than formal toxicology assessments.

Animal ModelDosing ScheduleRoute of AdministrationMaximum Tolerated Dose (MTD)Study Context
MiceDaily for 5 daysIntraperitoneal (i.p.)7.5 mg/kg/dayAntitumor Efficacy
MiceDailyNot Specified9 mg/kgAntitumor Efficacy
CaninesSingle doseIntravenous (IV)1 mg/kgPK/PD
Key Toxicities
  • Hematological Toxicity: Myelosuppression, particularly thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), is a significant dose-limiting toxicity of Irofulven. This was consistently observed in preclinical studies and mirrored in clinical trials.

  • Gastrointestinal Toxicity: Nausea and vomiting are common side effects associated with Irofulven treatment in preclinical models.

  • Renal Toxicity: Renal dysfunction has been reported as a dose-limiting toxicity in some preclinical evaluations.

  • Ocular Toxicity: Visual disturbances have been noted as a concern in clinical trials, and while specific preclinical ocular toxicity studies are not detailed in the available literature, this remains an important aspect of Irofulven's safety profile to consider.

Experimental Protocols

Detailed experimental protocols for formal preclinical toxicology studies of Irofulven are not extensively described in the public domain. However, methodologies for in vitro apoptosis assays and in vivo anti-tumor efficacy studies have been published and are summarized below.

In Vitro Apoptosis Assay
  • Cell Lines: Human cancer cell lines (e.g., pancreatic, breast, prostate).

  • Treatment: Cells are incubated with varying concentrations of Irofulven for different time points (e.g., 12, 24, 48 hours).

  • Apoptosis Detection: Apoptosis is quantified using methods such as:

    • Flow Cytometry: To measure the percentage of apoptotic cells.

    • DAPI Staining: To visualize nuclear fragmentation, a hallmark of apoptosis.

    • Western Blot Analysis: To detect the activation of caspases (e.g., caspase-3, -7, -8, -9) and other apoptotic proteins.

In Vivo Anti-Tumor Efficacy in Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human tumor cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with Irofulven or a vehicle control. The dosing schedule and route of administration (e.g., daily intraperitoneal injections for 5 days) are key variables.

  • Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. The body weight of the animals is also recorded as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in Irofulven-induced apoptosis.

Irofulven_Apoptosis_Pathway Irofulven Irofulven DNA_Damage DNA Damage Irofulven->DNA_Damage Bax_Activation Bax Activation & Translocation DNA_Damage->Bax_Activation Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Irofulven_Kinase_Pathway Irofulven Irofulven Stress Cellular Stress Irofulven->Stress JNK_ERK JNK & ERK Activation Stress->JNK_ERK Caspase_Activation Caspase Activation JNK_ERK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Preclinical_Tox_Workflow start Start: In Vitro Cytotoxicity Screening in_vivo_efficacy In Vivo Efficacy Studies (Xenograft Models) start->in_vivo_efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo_efficacy->pk_pd tox_studies Preclinical Toxicology Studies (Limited Data) pk_pd->tox_studies dose_selection Dose Range Finding (e.g., MTD determination) tox_studies->dose_selection clinical_trials Phase I Clinical Trials dose_selection->clinical_trials

References

STING agonist "Antitumor agent-114" structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the structure-activity relationship of a representative STING agonist.

Disclaimer: No public domain information could be found for a compound specifically named "Antitumor agent-114." This guide will use the well-characterized, potent, non-cyclic dinucleotide STING agonist diABZI (diamidobenzimidazole) as a representative agent to detail the principles of structure-activity relationships, experimental evaluation, and mechanism of action for this class of molecules.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. diABZI is a novel, non-nucleotide STING agonist that activates the pathway by binding directly to the STING protein. Unlike endogenous cyclic dinucleotide (CDN) ligands, diABZI induces a distinct "open-lid" conformation in the STING dimer.[1][2] This guide provides a detailed overview of the structure-activity relationship (SAR) of diABZI and its analogs, outlines the key experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

The STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infection or cellular damage.

  • Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.[3][4]

  • Second Messenger Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3]

  • STING Activation: cGAMP binds to STING dimers located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING.

  • Translocation: Activated STING translocates from the ER through the Golgi apparatus.

  • Signal Transduction: During translocation, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

  • Transcription Factor Activation: TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated STING can also lead to the activation of NF-κB.

  • Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs). NF-κB activation leads to the expression of pro-inflammatory cytokines like TNF-α and IL-6.

STING_Signaling_Pathway cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive STING_active STING (active) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB NF-κB STING_active->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer p-IRF3 Dimer IRF3->IRF3_dimer Dimerizes NFkB_nuc p-NF-κB NFkB->NFkB_nuc Translocates Gene_Exp Gene Transcription IRF3_dimer->Gene_Exp NFkB_nuc->Gene_Exp IFN Type I IFNs (IFN-β) Gene_Exp->IFN Cytokines Pro-inflammatory Cytokines (TNF, IL-6) Gene_Exp->Cytokines

Caption: The canonical cGAS-STING signaling pathway.

Structure-Activity Relationship (SAR) of diABZI Analogs

diABZI is a symmetric dimer of two amidobenzimidazole (ABZI) molecules. SAR studies have focused on modifications to create analogs with altered properties, such as suitability for conjugation to drug delivery systems. A key position for modification is the 7-position of the benzimidazole ring, which extends out from the STING binding pocket.

Quantitative SAR Data

The following table summarizes the in vitro activity of diABZI and several key analogs. Modifications often involve adding linkers or functional groups to facilitate conjugation, which can modestly impact potency.

Compound IDDescriptionAssay SystemReadoutEC50Reference
diABZI-amine Parent compound analog with an amine handle.THP1-Dual™ CellsIRF-Luciferase0.144 ± 0.149 nM
diABZI-amine Parent compound analog with an amine handle.Murine SplenocytesIFN-β ELISA0.17 ± 6.6 µM
diABZI-V/C-DBCO Click-chemistry ready version with a cleavable linker.THP1-Dual™ CellsIRF-Luciferase1.47 ± 1.99 nM
diABZI-V/C-DBCO Click-chemistry ready version with a cleavable linker.Murine SplenocytesIFN-β ELISA7.7 ± 0.05 µM
diABZI Unmodified parent compound.Calu-3 CellsSARS-CoV-2 Inhibition~25 nM
diABZI Unmodified parent compound.THP-1 CellsIFV Inhibition1.89 µM
diABZI-PEG[20kDa] Conjugated to a 20kDa PEG polymer.Human Recombinant STINGITCKD = 150 nM

Note: EC50 values can vary significantly between cell types and assay formats (e.g., reporter gene vs. native cytokine secretion).

Key Experimental Protocols

The characterization of STING agonists like diABZI involves a tiered approach, from biochemical binding assays to in vivo tumor models.

STING Binding Affinity Assay (Isothermal Titration Calorimetry)

This biophysical technique directly measures the binding affinity (KD) of a ligand to its target protein.

Methodology:

  • Preparation: Recombinant human STING protein (C-terminal domain, residues 139-379) is purified and dialyzed into a specific ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The diABZI analog is dissolved in the same buffer.

  • Loading: The STING protein solution is loaded into the sample cell of the microcalorimeter. The diABZI solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the diABZI solution into the STING solution is performed at a constant temperature (e.g., 25°C).

  • Data Acquisition: The heat released or absorbed during each injection is measured.

  • Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis protein Purify & Dialyze Recombinant STING load_cell Load STING into Sample Cell protein->load_cell ligand Dissolve diABZI in matched buffer load_syringe Load diABZI into Syringe ligand->load_syringe titrate Inject diABZI into STING (Automated Titration) load_cell->titrate load_syringe->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat plot_isotherm Plot Heat vs. Molar Ratio measure_heat->plot_isotherm fit_model Fit Data to Binding Model plot_isotherm->fit_model results Calculate K_D, n, ΔH fit_model->results InVivo_Workflow inoculate 1. Inoculate Syngeneic Tumor Cells in Immunocompetent Mice tumor_growth 2. Allow Tumors to Establish (e.g., 50-100 mm³) inoculate->tumor_growth randomize 3. Randomize Mice into Treatment Groups tumor_growth->randomize treat 4. Administer diABZI or Vehicle (Defined Schedule & Route) randomize->treat monitor 5. Monitor Tumor Volume & Animal Health treat->monitor monitor->treat Repeat Treatment endpoint 6. Experiment Endpoint (Tumor Size Limit) monitor->endpoint analysis 7. Analyze Data & Harvest Tissues (Tumor Growth Curves, PD Markers) endpoint->analysis

References

ORIC-114: A Technical Overview of Blood-Brain Barrier Permeability and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability and preclinical profile of ORIC-114, a potent, orally bioavailable, and irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Developed by ORIC Pharmaceuticals, ORIC-114 is specifically designed to target exon 20 insertion mutations in these receptors, which are known oncogenic drivers in various solid tumors, most notably non-small cell lung cancer (NSCLC). A critical feature of ORIC-114 is its ability to penetrate the central nervous system (CNS), offering a promising therapeutic option for patients with brain metastases, a common and challenging complication of these cancers.[1][2][3]

Executive Summary

ORIC-114 has demonstrated excellent brain penetrance in preclinical studies, a key differentiator from other EGFR/HER2 inhibitors.[2] This is attributed to its carefully designed physicochemical properties that allow it to effectively cross the blood-brain barrier. In preclinical models, ORIC-114 achieves high unbound concentrations in the brain, leading to significant antitumor activity in intracranial tumor models. Clinical trial data from the ongoing NCT05315700 study have shown CNS activity at multiple dose levels, including a confirmed complete CNS response in a patient with untreated brain metastases. This guide will detail the quantitative data from preclinical studies, outline the experimental methodologies employed, and visualize the key pathways and workflows.

Mechanism of Action and Signaling Pathway

ORIC-114 is an irreversible small molecule inhibitor that targets activating mutations in EGFR and HER2, particularly exon 20 insertion mutations. These mutations lead to constitutive activation of the receptor tyrosine kinases, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis. By irreversibly binding to a cysteine residue (C797) in the active site of the kinase domain, ORIC-114 blocks this aberrant signaling.

ORIC-114_Signaling_Pathway ORIC114 ORIC-114 EGFR_HER2 EGFR/HER2 (Exon 20 Insertion Mutant) ORIC114->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival mTORC1->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis

Caption: ORIC-114 inhibits mutant EGFR/HER2, blocking downstream signaling pathways.

Blood-Brain Barrier Permeability: Quantitative Data

The ability of ORIC-114 to cross the BBB has been quantified in several preclinical studies. Key metrics include the unbound brain-to-plasma concentration ratio (Kp,uu) and in vitro efflux assays using Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters.

ParameterSpecies/SystemValueComparator(s)Reference
Unbound Brain-to-Plasma Ratio (Kp,uu) Mouse0.5Poziotinib & BDTX-189: Below quantification limits
Dog1.5-
MDR1 (P-gp) Efflux Ratio MDR1-MDCK cells4.0Osimertinib: 13.4, Mobocertinib: 3.4, Poziotinib: 0.7
BCRP Efflux Ratio BCRP-MDCK cells0.7Osimertinib: 5.4, Mobocertinib: 1.4, Poziotinib: 3.5

A low efflux ratio (<3) is predictive of better brain penetration.

Experimental Protocols

Detailed experimental protocols for the pivotal studies are summarized below based on publicly available information.

In Vitro Efflux Assays

These assays are crucial for determining if a compound is a substrate of key efflux transporters at the BBB, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP).

  • Cell Lines : Madin-Darby canine kidney (MDCK) cells transfected with human MDR1 or BCRP were utilized.

  • Methodology : The specific protocol for the trans-epithelial transport assay is not publicly detailed. However, such assays typically involve seeding the cells on a semi-permeable membrane in a transwell plate. The test compound (e.g., ORIC-114) is added to either the apical (blood side) or basolateral (brain side) chamber. After a defined incubation period, the concentration of the compound in both chambers is measured. The apparent permeability coefficients (Papp) are calculated for the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio is then determined by dividing the B-A Papp by the A-B Papp. A ratio significantly greater than 1 suggests active efflux.

Efflux_Assay_Workflow Start Seed MDCK cells (MDR1 or BCRP) on Transwell membrane Add_A Add ORIC-114 to Apical Chamber Start->Add_A Add_B Add ORIC-114 to Basolateral Chamber Start->Add_B Incubate Incubate Add_A->Incubate Add_B->Incubate Measure_A Measure [ORIC-114] in both chambers Incubate->Measure_A Measure_B Measure [ORIC-114] in both chambers Incubate->Measure_B Calculate_A Calculate Papp (A-B) Measure_A->Calculate_A Calculate_B Calculate Papp (B-A) Measure_B->Calculate_B Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Calculate_A->Ratio Calculate_B->Ratio

Caption: Generalized workflow for in vitro efflux ratio determination.
In Vivo Pharmacokinetic Studies

These studies determine the concentration of ORIC-114 in the plasma and brain tissue over time to calculate the Kp,uu.

  • Animal Models : Mice and dogs were used in preclinical pharmacokinetic studies.

  • Dosing : In mice, a single oral dose of 10 mg/kg was administered.

  • Sample Collection : Plasma and brain tissue were collected at specified time points post-dose (e.g., 1 and 4 hours in mice).

  • Analysis : The total concentration of ORIC-114 in plasma and brain homogenate was determined (likely by LC-MS/MS). The unbound fraction in plasma and brain tissue was determined separately, likely via equilibrium dialysis. The Kp,uu is calculated as the ratio of the unbound drug concentration in the brain to that in the plasma.

In Vivo Efficacy in Intracranial Tumor Models

To confirm that the brain penetration of ORIC-114 translates to antitumor activity in the CNS, intracranial xenograft models were used.

  • Animal Model : Mice.

  • Cell Line : A luciferase-labeled PC-9 human NSCLC cell line, which harbors an EGFR del 19 mutation, was used.

  • Tumor Implantation : PC-9-luciferase cells were implanted intracranially.

  • Treatment : Once tumors were established, mice were treated with daily oral doses of ORIC-114 (e.g., 1.5 mg/kg QD, 3 mg/kg QD, 1.5 mg/kg BID), vehicle, or comparator agents.

  • Efficacy Endpoint : Tumor growth was monitored via bioluminescence imaging, quantifying the photon flux. Body weight was also monitored to assess tolerability.

Intracranial_Model_Workflow Implant Intracranial Implantation of PC-9-luciferase cells in mice Tumor_Growth Allow Tumors to Establish Implant->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat_ORIC114 Treat with ORIC-114 (PO, QD) Randomize->Treat_ORIC114 Treat_Vehicle Treat with Vehicle (PO, QD) Randomize->Treat_Vehicle Treat_Comparator Treat with Comparator (PO, QD) Randomize->Treat_Comparator Monitor Monitor Tumor Growth (Bioluminescence) & Body Weight Treat_ORIC114->Monitor Treat_Vehicle->Monitor Treat_Comparator->Monitor Endpoint Endpoint Analysis: Tumor Regression, Survival Monitor->Endpoint

Caption: Workflow for assessing ORIC-114 efficacy in an intracranial NSCLC model.

Summary of Preclinical and Clinical CNS Activity

  • In Vivo Efficacy : In an intracranial PC-9 model, daily oral administration of ORIC-114 significantly regressed established tumors and demonstrated greater efficacy than comparator agents like TAK-788, which was commensurate with its superior brain exposure. Robust tumor regressions were observed at doses of 1.5 mg/kg and 3 mg/kg daily.

  • Clinical Confirmation : The preclinical findings of CNS activity have been corroborated by initial data from the Phase 1 portion of the NCT05315700 trial. This study enrolled heavily pre-treated patients, a high percentage of whom had CNS metastases at baseline. The trial reported CNS activity at multiple dose levels, including the first confirmed CNS complete response by an EGFR exon 20 inhibitor in a patient with untreated brain metastases.

Conclusion

The preclinical data for ORIC-114 provide a strong rationale for its development as a treatment for EGFR/HER2-mutated solid tumors, particularly for patients with or at high risk of developing CNS metastases. The molecule was rationally designed to overcome the challenge of the blood-brain barrier, a design that has been validated through quantitative in vitro and in vivo studies. The demonstrated high unbound brain-to-plasma ratio and low interaction with key efflux transporters translate into potent antitumor activity in intracranial tumor models. Early clinical data further support the CNS activity of ORIC-114, positioning it as a potentially best-in-class agent for this patient population with a high unmet medical need.

References

Data Presentation: Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Kinase Selectivity Profile of PF-114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of PF-114, a potent, third-generation tyrosine kinase inhibitor (TKI). PF-114 is designed to target the BCR-ABL kinase, including the challenging T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs in the treatment of Philadelphia chromosome-positive (Ph+) leukemias.[1][2][3] This document details the inhibitor's selectivity, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

PF-114 demonstrates high selectivity for the ABL kinase while exhibiting significantly less activity against a broad range of other kinases, a feature designed to improve its safety profile compared to less selective inhibitors like ponatinib.[1][3] The selectivity of PF-114 was evaluated in a cell-free enzymatic assay against a panel of 337 kinases. The following tables summarize the inhibitory activity of PF-114 against its primary target, BCR-ABL and its mutants, as well as key off-target kinases.

Table 1: Inhibitory Activity of PF-114 against BCR-ABL and its Mutants

Kinase TargetIC50 (nM)Notes
BCR-ABL (wild-type)< 1Potent inhibition of the native kinase.
BCR-ABL T315I< 1Strong activity against the gatekeeper mutation.
BCR-ABL E255KNot specifiedPF-114 has been shown to be effective against this and other clinically relevant mutations.
BCR-ABL Y253FNot specifiedPF-114 has been shown to be effective against this and other clinically relevant mutations.

Table 2: Off-Target Kinase Activity of PF-114

A screening of 337 kinases at a 100 nM concentration of PF-114 revealed its high selectivity. The results are categorized by the residual activity of the kinases in the presence of the inhibitor.

Residual ActivityOff-Target Kinases Identified
<1% ABL1, ABL1(E255V), ABL1(M351T), ABL1(T315I), ARG, DDR1, DDR2, KIT, PDGFRA, PDGFRB
1-10% BLK, CSF1R, FLT3, FMS, FRK, HCK, LCK, LYN A, LYN B, SRC, YES1
10-50% BMX, BTK, CSK, FGR, FYN B, ITK, PTK6, SIK, TEC, TXK

Signaling Pathways and Mechanism of Action

PF-114 is an ATP-competitive inhibitor that targets the kinase domain of BCR-ABL. By blocking the autophosphorylation of BCR-ABL, it effectively shuts down the downstream signaling pathways that drive the proliferation and survival of CML cells. The key signaling cascades inhibited by PF-114 include the PI3K/AKT/ERK1/2 and JAK/STAT3/5 pathways. This inhibition leads to the dephosphorylation of downstream effector proteins like CrkL, G1 cell cycle arrest, and ultimately, apoptosis.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) PI3K PI3K BCR_ABL->PI3K activates GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS activates JAK JAK BCR_ABL->JAK activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 phosphorylates STAT5->Proliferation PF114 PF-114 PF114->BCR_ABL inhibits

Caption: BCR-ABL signaling pathway and the inhibitory action of PF-114.

Experimental Protocols

The characterization of PF-114's kinase selectivity profile involves a series of biochemical and cell-based assays.

Biochemical Kinase Assay (Cell-Free)

This assay is crucial for determining the direct inhibitory effect of PF-114 on a wide range of purified kinases.

Objective: To quantify the inhibitory potency (e.g., IC50) of PF-114 against a panel of kinases.

General Protocol:

  • Kinase Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (often a generic peptide), and ATP (radiolabeled or modified for detection).

  • Compound Addition: PF-114 is added to the reaction mixture at various concentrations. A control with no inhibitor (DMSO vehicle) is also included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The kinase reaction is stopped, typically by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done through various methods, such as measuring radioactivity, using phosphospecific antibodies, or employing fluorescence-based detection systems.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of PF-114 relative to the control. IC50 values are then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (XTT)

This assay assesses the effect of PF-114 on the viability and proliferation of cancer cell lines.

Objective: To determine the cytotoxic and anti-proliferative effects of PF-114 on BCR-ABL-positive and negative cell lines.

Protocol:

  • Cell Seeding: Cells (e.g., K562, Ba/F3 expressing BCR-ABL) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of PF-114. Control wells receive only the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, combined with an electron-coupling agent, is added to each well.

  • Incubation with Reagent: The plates are incubated for an additional 2-4 hours. During this time, metabolically active (viable) cells reduce the XTT tetrazolium salt to a soluble formazan dye.

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each drug concentration relative to the untreated control, and GI50 (concentration for 50% growth inhibition) values are determined.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of proteins within the BCR-ABL signaling pathway following treatment with PF-114.

Objective: To confirm the on-target effect of PF-114 by observing the dephosphorylation of BCR-ABL and its downstream substrates like CrkL and STAT5.

Protocol:

  • Cell Lysis: Cells treated with PF-114 are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-CrkL, anti-CrkL).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is then captured on X-ray film or with a digital imager.

Kinase_Selectivity_Workflow A Step 1: High-Throughput Screening (Biochemical Assay) B Large Kinase Panel (e.g., 337 kinases) Test PF-114 at a single high concentration (e.g., 100 nM) A->B C Step 2: Potency Determination (Biochemical Assay) B->C D Determine IC50 values for 'hit' kinases (those showing significant inhibition in Step 1) C->D E Step 3: Cellular Activity Confirmation (Cell-Based Assays) D->E F Use cell lines dependent on target kinase (e.g., K562) Measure effects on proliferation (XTT), apoptosis, and signaling (Western Blot) E->F G Step 4: In Vivo Efficacy (Animal Models) F->G H Test in murine models of Ph+ leukemia Evaluate survival and tumor burden G->H

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Conclusion

PF-114 is a highly selective and potent inhibitor of the BCR-ABL tyrosine kinase, including the clinically significant T315I mutant. Its narrow kinase selectivity profile, as determined by extensive biochemical and cellular assays, suggests a lower potential for off-target effects compared to broader-spectrum inhibitors. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of targeted kinase inhibitors. The strong preclinical data supports the clinical evaluation of PF-114 as a valuable therapeutic option for patients with resistant Philadelphia chromosome-positive leukemias.

References

The Advent of Covalent RNF114-Based Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation (TPD) is continually expanding, with the discovery of novel E3 ubiquitin ligase recruiters offering new avenues for therapeutic intervention. A significant advancement in this field is the development of covalent degraders that harness the E3 ligase RNF114. This guide provides an in-depth technical overview of the discovery and characterization of these molecules, from the initial natural product inspiration to the creation of synthetic, highly specific protein degraders.

Introduction: From a Natural Product to a Synthetic Degrader Platform

The journey to covalent RNF114-based degraders began with the natural product nimbolide, a triterpenoid isolated from the neem tree (Azadirachta indica).[1] Chemoproteomic studies revealed that nimbolide covalently targets a unique cysteine residue (C8) within an intrinsically disordered region of the E3 ubiquitin ligase RNF114.[1][2] This interaction occurs at a substrate recognition site, suggesting that nimbolide could function as a recruiter for RNF114 in TPD applications.[1][2]

While nimbolide itself proved to be a viable E3 ligase recruiter for creating proteolysis-targeting chimeras (PROTACs), its complex structure presents significant challenges for synthetic chemistry and further optimization. This limitation spurred efforts to identify simpler, more synthetically tractable molecules that could mimic nimbolide's mechanism of action. Through chemoproteomics-enabled covalent ligand screening, a fully synthetic covalent ligand, EN219, was discovered that targets the same C8 residue on RNF114. This breakthrough has established a new platform for the development of RNF114-based degraders for therapeutically relevant targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for the foundational covalent RNF114 ligand EN219 and the resulting PROTACs.

Table 1: Characterization of the Covalent RNF114 Ligand EN219

ParameterValueMethodReference
IC50 for RNF114 0.47 µMCompetitive Gel-Based Activity-Based Protein Profiling (ABPP)

Table 2: Degradation Performance of EN219-Based PROTACs

PROTACTarget ProteinCell LineDC50DmaxReference
ML 2-23 BCR-ABLK562~1 µM>90%
EN219-JQ1 BRD4231MFPNot specifiedSignificant degradation at 1 µM

Signaling Pathways and Mechanisms

The development of covalent RNF114 degraders is rooted in the understanding of the native function of RNF114 and the mechanism by which small molecules can co-opt this E3 ligase.

RNF114-Mediated Ubiquitination

RNF114 is a RING-type E3 ubiquitin ligase that plays a role in various cellular processes, including the degradation of the tumor suppressor p21. The discovery that nimbolide targets a substrate recognition site on RNF114 was a critical insight, suggesting that this E3 ligase could be redirected to new protein targets.

RNF114_Pathway cluster_ub Ubiquitination Cascade E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub RNF114 RNF114 (E3 Ligase) E2->RNF114 Binds Ub Ubiquitin Substrate Native Substrate (e.g., p21) RNF114->Substrate Recognizes RNF114->Substrate Catalyzes Ub transfer to substrate Proteasome Proteasome Substrate->Proteasome Targeted for degradation Degradation Degradation Proteasome->Degradation

Caption: Native RNF114-mediated ubiquitination and substrate degradation pathway.

Mechanism of Covalent RNF114-Based PROTACs

Covalent RNF114-based PROTACs are heterobifunctional molecules composed of three key components: the covalent RNF114 ligand (e.g., EN219), a linker, and a ligand for the protein of interest (POI). The covalent warhead of the RNF114 ligand forms an irreversible bond with cysteine 8 of RNF114. This brings the E3 ligase into close proximity with the POI, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

PROTAC_Mechanism PROTAC Covalent PROTAC (EN219-Linker-POI Ligand) RNF114 RNF114 PROTAC->RNF114 Covalently binds Cys8 POI Protein of Interest (e.g., BRD4, BCR-ABL) PROTAC->POI Binds TernaryComplex Ternary Complex (RNF114-PROTAC-POI) RNF114->TernaryComplex POI->TernaryComplex Ubiquitination POI Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a covalent RNF114-based PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols.

Covalent Ligand Screening via Competitive ABPP

The discovery of EN219 was enabled by a competitive activity-based protein profiling (ABPP) assay. This method identifies covalent ligands by their ability to compete with a fluorescently labeled, cysteine-reactive probe for binding to the target protein.

ABPP_Workflow start Start step1 Incubate pure RNF114 protein with covalent ligand library or DMSO (control) start->step1 step2 Add cysteine-reactive fluorescent probe (e.g., IA-rhodamine) step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Visualize and quantify in-gel fluorescence step3->step4 end Identify hits: Ligands that reduce fluorescence step4->end

Caption: Workflow for covalent ligand screening using competitive ABPP.

Protocol:

  • Incubation: Pure RNF114 protein (0.1 µg) is pre-incubated with either DMSO (vehicle control) or the covalent ligands (50 µM) from the screening library for 30 minutes at room temperature.

  • Probe Labeling: A rhodamine-functionalized iodoacetamide probe (IA-rhodamine) is added to a final concentration of 100 nM and incubated for another 30 minutes at room temperature.

  • SDS-PAGE: The reaction is quenched with loading buffer, and the proteins are separated by SDS-PAGE.

  • Analysis: In-gel fluorescence is quantified. A significant loss of fluorescence compared to the DMSO control indicates that the covalent ligand has bound to a cysteine on RNF114, thereby preventing the binding of the fluorescent probe. For hit validation, dose-response curves are generated to determine the 50% inhibitory concentration (IC50).

In Vitro RNF114 Ubiquitination Assays

To confirm that the identified covalent ligands interfere with RNF114's function, in vitro ubiquitination assays are performed. These assays assess both the auto-ubiquitination of RNF114 and the ubiquitination of a known substrate like p21.

Protocol:

  • Reaction Mixture: A reaction is assembled containing purified RNF114, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), Flag-tagged ubiquitin, and ATP.

  • Inhibitor Treatment: For inhibition studies, RNF114 is pre-incubated with the covalent ligand (e.g., nimbolide or EN219) or DMSO before initiating the reaction.

  • Substrate Addition: If assessing substrate ubiquitination, a purified substrate protein (e.g., p21) is included in the reaction mixture.

  • Reaction Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis: The reaction is stopped, and the products are analyzed by Western blotting using antibodies against the Flag tag (to detect polyubiquitin chains) or the substrate.

Cellular Degradation Assays

The efficacy of the synthesized PROTACs is evaluated in cellular models. This involves treating cells with the degrader and measuring the levels of the target protein.

Protocol:

  • Cell Culture and Treatment: A relevant cell line (e.g., K562 for BCR-ABL, 231MFP for BRD4) is cultured and treated with varying concentrations of the PROTAC or DMSO for a specific duration (e.g., 18-24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Western Blotting: Protein concentrations are normalized, and the levels of the target protein, RNF114, and a loading control (e.g., actin) are assessed by Western blotting using specific antibodies.

  • Quantification: The band intensities are quantified to determine the extent of degradation. Dose-response curves are plotted to calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Proteomics Analysis

To assess the selectivity of the covalent ligands and their corresponding degraders, quantitative proteomics can be employed.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with the compound of interest or DMSO. Following treatment, cells are lysed, and proteins are extracted.

  • Protein Digestion and Labeling: Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT) for quantitative comparison across different treatment groups.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.

  • Data Analysis: The relative abundance of proteins in the treated samples is compared to the control to identify proteins that are significantly up- or down-regulated. For degrader studies, this analysis reveals the selectivity of degradation. For covalent ligand selectivity, this can identify off-target proteins.

Conclusion and Future Directions

The discovery of EN219 and the development of the first synthetic covalent RNF114-based degraders represent a significant expansion of the TPD toolbox. This work demonstrates the power of chemoproteomics in identifying novel E3 ligase recruiters and provides a clear path for developing new therapeutics. Future research will likely focus on:

  • Expanding the Scope of Degradable Targets: Applying the EN219 platform to degrade other high-value therapeutic targets.

  • Optimizing Linker Chemistry: Fine-tuning the linker length and composition to improve the efficacy and selectivity of RNF114-based PROTACs.

  • Structural Biology: Elucidating the ternary complex structure of RNF114-PROTAC-POI to guide the rational design of next-generation degraders.

  • Exploring Other Covalent Warheads: Investigating different reactive groups to modulate the reactivity and selectivity of RNF114 engagement.

The ability to covalently recruit RNF114 opens up new possibilities for degrading proteins that have been challenging to target with conventional inhibitors or other TPD approaches, heralding a new chapter in the development of precision medicines.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Antitumor Agent-114

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-114 (also known as compound 14c) is a potent small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4][5] This, in turn, activates a robust adaptive immune response against tumor cells. Preclinical studies have demonstrated that intratumoral administration of Antitumor agent-114 in a 4T1 tumor-bearing mouse model can lead to complete tumor regression through systemic immune activation.

These application notes provide a detailed experimental design for evaluating the in vivo efficacy of Antitumor agent-114 in a syngeneic mouse model of breast cancer.

Objective

To evaluate the in vivo antitumor efficacy and systemic immune activation of Antitumor agent-114 in a 4T1 murine breast cancer model.

Experimental Design

This study will utilize a syngeneic mouse model with the 4T1 cell line, which is a well-established and aggressive murine breast cancer model that spontaneously metastasizes, mimicking human triple-negative breast cancer.

Animal Model
  • Species: Mouse

  • Strain: BALB/c (syngeneic to the 4T1 cell line)

  • Age: 6-8 weeks

  • Sex: Female

  • Supplier: Reputable commercial vendor

Cell Line
  • Cell Line: 4T1 (murine breast carcinoma)

  • Culture Conditions: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Groups and Dosing
GroupTreatmentDose (mg/kg)Route of AdministrationDosing ScheduleNumber of Animals
1Vehicle Control (e.g., DMSO/Saline)N/AIntratumoral (i.t.)Days 1, 4, 710
2Antitumor agent-1140.22Intratumoral (i.t.)Days 1, 4, 710
3Antitumor agent-1140.67Intratumoral (i.t.)Days 1, 4, 710
4Antitumor agent-1142.0Intratumoral (i.t.)Days 1, 4, 710

Table 1: Experimental Groups and Dosing Regimen

Experimental Protocols

4T1 Cell Culture and Preparation
  • Culture 4T1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Passage the cells every 2-3 days to maintain exponential growth.

  • On the day of tumor implantation, harvest the cells by trypsinization.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Place the cell suspension on ice until implantation.

Tumor Implantation
  • Anesthetize the BALB/c mice using an appropriate anesthetic (e.g., isoflurane).

  • Shave the fur on the right flank of each mouse.

  • Inject 1 x 10^5 4T1 cells (in 100 µL of PBS) subcutaneously into the right flank.

  • Monitor the animals until they have fully recovered from anesthesia.

Tumor Growth Monitoring and Randomization
  • Begin monitoring tumor growth approximately 5-7 days after implantation.

  • Measure the tumor volume using digital calipers at least three times per week.

  • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When the average tumor volume reaches approximately 100 mm³, randomize the mice into the four experimental groups.

Drug Preparation and Administration
  • Prepare a stock solution of Antitumor agent-114 in a suitable solvent (e.g., DMSO).

  • On each treatment day, dilute the stock solution to the final required concentrations with a sterile vehicle (e.g., saline).

  • Administer the designated dose of Antitumor agent-114 or vehicle control intratumorally in a volume of 50 µL using a fine-gauge needle.

Efficacy Endpoints and Monitoring
ParameterMeasurement FrequencyMethod
Tumor Volume3 times per weekDigital Calipers
Body Weight3 times per weekWeighing Scale
SurvivalDailyObservation
Clinical SignsDailyObservation (e.g., posture, activity, grooming)

Table 2: Efficacy Endpoints and Monitoring Schedule

Humane Endpoints

Euthanize animals if any of the following criteria are met:

  • Tumor volume exceeds 2000 mm³.

  • Tumor becomes ulcerated.

  • Body weight loss exceeds 20%.

  • Significant signs of distress or morbidity are observed.

Pharmacodynamic and Immune Monitoring (Optional)

At the end of the study or at specified time points, blood and tumor tissue can be collected for further analysis:

  • Flow Cytometry: To analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells) in the tumor microenvironment and peripheral blood.

  • ELISA/Luminex: To measure cytokine levels (e.g., IFN-β, TNF-α) in the serum.

  • Immunohistochemistry (IHC): To visualize immune cell infiltration into the tumor.

Visualizations

STING_Signaling_Pathway STING Signaling Pathway Activation by Antitumor Agent-114 cluster_cell Tumor Cell / Antigen Presenting Cell cluster_immune Immune Response DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates STING STING cGAS->STING produces cGAMP to activate Agent114 Antitumor Agent-114 (STING Agonist) Agent114->STING directly activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN Type I Interferons (IFN-α, IFN-β) p_IRF3->IFN induces transcription DC_maturation Dendritic Cell Maturation IFN->DC_maturation T_cell Antigen-Specific CD8+ T Cell Activation DC_maturation->T_cell Tumor_killing Tumor Cell Killing T_cell->Tumor_killing

Caption: STING signaling pathway activated by Antitumor agent-114.

Experimental_Workflow In Vivo Experimental Workflow for Antitumor Agent-114 cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Cell_Culture 4T1 Cell Culture Cell_Harvest Harvest & Prepare 4T1 Cells (1x10^6 cells/100µL) Cell_Culture->Cell_Harvest Tumor_Implantation Subcutaneous Implantation in BALB/c Mice Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth to ~100mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Intratumoral Treatment (Days 1, 4, 7) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, Survival Treatment->Monitoring Endpoint Humane Endpoint or End of Study Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: Experimental workflow for Antitumor agent-114 in vivo study.

References

Application Note & Protocol: ORIC-114 Cell-Based Assay for Evaluating EGFR/HER2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are transmembrane receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR and HER2 signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Specifically, genomic insertions in exon 20 of both EGFR and HER2 are known oncogenic drivers associated with a worse prognosis.[3]

ORIC-114 is a brain-penetrant, orally bioavailable, and irreversible small molecule inhibitor designed to selectively target EGFR and HER2, with high potency against exon 20 insertion mutations. It offers a promising therapeutic strategy for tumors with these genetic alterations, including those that have metastasized to the central nervous system (CNS).

This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of ORIC-114 on cancer cell lines dependent on EGFR or HER2 signaling. The assay quantifies cell viability by measuring ATP levels, which serve as an indicator of metabolic activity. Inhibition of the EGFR/HER2 pathway by ORIC-114 leads to reduced cell proliferation and a corresponding decrease in ATP, allowing for the determination of the compound's potency (EC50).

Signaling Pathway and Mechanism of Action

Ligand binding to EGFR or HER2 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades crucial for cell growth and survival. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K-AKT-mTOR pathway, essential for cell survival. ORIC-114 exerts its effect by irreversibly binding to and inhibiting the kinase activity of EGFR and HER2, thereby blocking these downstream signals and suppressing tumor cell growth.

EGFR_HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR / HER2 Dimer RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K ORIC114 ORIC-114 ORIC114->EGFR_HER2 RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR/HER2 signaling pathways and the inhibitory action of ORIC-114.

Quantitative Data: Potency of ORIC-114

In cell-based assays, ORIC-114 demonstrates potent, low to subnanomolar activity against a wide range of EGFR mutations. Its high potency and selectivity make it a promising therapeutic candidate.

EGFR Mutational ClassRepresentative MutationsORIC-114 EC50 (nM) Range*
Exon 20 Insertion M766>LC, A767>ASV, N771>NPG, etc.0.1 - 10
Classical L858R, del191 - 20
Atypical G719A, S768I, L861Q1 - 40
Other A289V, M277E, etc.1 - 80
EC50 values are approximated from published preclinical data and represent the concentration for 50% effective response in cell viability assays.

Experimental Protocol: Cell Viability Assay

This protocol details a luminescence-based cell viability assay using CellTiter-Glo® to determine the EC50 of ORIC-114. The principle relies on the quantification of ATP, which signals the presence of metabolically active cells.

Workflow Diagram

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_incubate Days 2-5: Incubation cluster_read Day 5: Readout A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Prepare Serial Dilutions of ORIC-114 D 4. Treat Cells (Add compound dilutions to wells) C->D E 5. Incubate for 72 hours (Allow inhibitor to take effect) F 6. Add CellTiter-Glo® Reagent (Lyse cells and generate signal) G 7. Measure Luminescence (Read plate on luminometer) F->G H 8. Analyze Data (Calculate EC50 values) G->H

Caption: Step-by-step workflow for the ORIC-114 cell-based viability assay.
Materials and Reagents

  • Cell Line: EGFR or HER2-dependent cancer cell line (e.g., NSCLC line with EGFR exon 20 insertion).

  • Compound: ORIC-114, dissolved in DMSO.

  • Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Labware: Sterile, white, flat-bottom 96-well plates suitable for luminescence assays.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Equipment: Multichannel pipette, CO2 incubator (37°C, 5% CO2), Luminometer.

Procedure
  • Cell Seeding: a. Harvest and count cells, then resuspend to the desired concentration in culture medium. b. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically but is typically 3,000-8,000 cells/well. c. Include wells with medium only for background luminescence measurement. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 10-point serial dilution of ORIC-114 in culture medium from a concentrated stock solution. The final concentration range should span from subnanomolar to micromolar to generate a full dose-response curve. b. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the appropriate ORIC-114 dilution or vehicle control to each well. d. Return the plate to the incubator.

  • Incubation: a. Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement: a. On the day of the reading, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all other readings. b. Normalize the data by expressing the luminescent signal in each treated well as a percentage of the vehicle control (% Viability). c. Plot the % Viability against the logarithm of the ORIC-114 concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value, which is the concentration of ORIC-114 that causes a 50% reduction in cell viability.

Assay Principle and Logic

The assay is founded on the principle that inhibiting a critical survival pathway in dependent cancer cells will reduce their viability. The logical flow from compound action to final measurement is a key aspect of this experimental design.

Assay_Logic A ORIC-114 Treatment B Inhibition of EGFR/HER2 Kinase A->B C Blockade of Downstream Proliferation Signaling B->C D Decreased Cell Proliferation & Viability C->D E Reduced Cellular ATP D->E F Lower Luminescence Signal E->F

Caption: Logical workflow from EGFR/HER2 inhibition by ORIC-114 to the final assay readout.

References

Application Notes and Protocols for the PF-114 Chronic Myeloid Leukemia (CML) Cell Line Resistance Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The constitutively active tyrosine kinase, BCR-ABL, is the primary driver of CML pathogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance remains a significant clinical challenge. PF-114 (Vamotinib) is a third-generation TKI designed to effectively inhibit both native and mutated forms of BCR-ABL, including the gatekeeper T315I mutation, which confers resistance to many other TKIs.[1][2] PF-114 is structurally similar to ponatinib but has been developed to have an improved safety profile.[3]

The development of in vitro CML cell line models with acquired resistance to PF-114 is a critical tool for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and evaluating new therapeutic strategies to overcome it. These application notes provide a comprehensive guide to establishing and characterizing PF-114-resistant CML cell lines.

Data Presentation

The following tables summarize the inhibitory activity of PF-114 and other TKIs against various CML cell lines and BCR-ABL mutants. This data is essential for selecting appropriate cell models and for interpreting experimental results.

Table 1: Comparative IC50 Values of Tyrosine Kinase Inhibitors in CML Cell Lines

Cell LineBCR-ABL StatusPF-114 IC50 (nM)Ponatinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Nilotinib IC50 (nM)
K562Wild-type1-5[4]7.2[5]~500<3<50
KCL-22Wild-typeNot Reported~30Not ReportedNot ReportedNot Reported
KU812Wild-typeNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Ba/F3 p210Wild-typeNot Reported1Not ReportedNot ReportedNot Reported
K562-R (Imatinib-Resistant)Wild-type, various resistance mechanismsNot ReportedNot Reported>5000Not ReportedNot Reported

Table 2: Inhibitory Activity (IC50 in nM) of PF-114 and Ponatinib Against BCR-ABL Mutants

BCR-ABL1 MutantPF-114 IC50 (nM)Ponatinib IC50 (nM)
Wild-typeLow nM<10
T315ILow nM56-68
G250ENot Reported<10
E255KPotent Inhibition<10
Y253FPotent Inhibition<10
V299LNot Reported<10
F359VNot Reported23.7
G250E/E255K (Compound)Not Reported478

Experimental Protocols

Protocol 1: Establishment of a PF-114 Resistant CML Cell Line (e.g., K562)

This protocol describes the generation of a PF-114 resistant CML cell line by continuous exposure to gradually increasing concentrations of the drug. This method mimics the clinical development of acquired resistance.

Materials:

  • K562 CML cell line (or other suitable CML cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • PF-114 (stock solution prepared in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Sterile cell culture flasks, plates, and other labware

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Determine the initial IC50 of PF-114:

    • Plate the parental K562 cells in 96-well plates.

    • Treat the cells with a serial dilution of PF-114 for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value. The reported IC50 for PF-114 in K562 cells is in the low nanomolar range (1-5 nM).

  • Initiation of Resistance Induction:

    • Culture K562 cells in the presence of PF-114 at a starting concentration equal to the determined IC50.

    • In parallel, maintain a control culture of the parental cells treated with an equivalent concentration of DMSO.

    • Initially, a significant portion of the cells may die. Monitor the cell viability and growth rate.

  • Stepwise Dose Escalation:

    • Once the cells resume a stable growth rate and reach approximately 80% confluency, passage them and increase the PF-114 concentration by a factor of 1.5 to 2.

    • Repeat this process of dose escalation, allowing the cells to adapt and recover at each new concentration. This process can take several months (typically 6-12 months).

  • Establishment of the Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a significantly higher concentration of PF-114 (e.g., 10-fold or higher than the initial IC50).

    • The established resistant cell line should be continuously maintained in a culture medium containing the final concentration of PF-114 to ensure the stability of the resistant phenotype.

  • Cryopreservation:

    • Cryopreserve aliquots of the resistant cell line at various passages for future use.

Protocol 2: Assessment of Drug Sensitivity using a Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 of PF-114 in both parental and resistant CML cell lines.

Materials:

  • Parental and PF-114-resistant CML cells

  • 96-well plates

  • PF-114

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed parental and resistant cells into 96-well plates at their optimal densities.

  • Allow cells to culture for 24 hours.

  • Treat the cells with a range of PF-114 concentrations for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Protocol 3: Analysis of BCR-ABL Signaling by Western Blotting

This protocol is used to assess the phosphorylation status of BCR-ABL and its downstream targets, such as CrkL and STAT5, in response to PF-114 treatment.

Materials:

  • Parental and PF-114-resistant CML cells

  • PF-114

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat parental and resistant cells with various concentrations of PF-114 for a specified time (e.g., 2-24 hours).

  • Lyse the cells to extract total protein.

  • Quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Detection of Apoptosis by Annexin V Staining

This protocol is used to quantify the extent of apoptosis induced by PF-114 in CML cells.

Materials:

  • Parental and PF-114-resistant CML cells

  • PF-114

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with PF-114 for the desired time to induce apoptosis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

G cluster_0 Establishment of PF-114 Resistant CML Cell Line start Parental CML Cell Line (e.g., K562) ic50 Determine IC50 of PF-114 start->ic50 culture Continuous Culture with PF-114 (starting at IC50) ic50->culture monitoring Monitor Cell Viability and Growth culture->monitoring dose_escalation Stepwise Increase in PF-114 Concentration (1.5x - 2x) dose_escalation->monitoring resistant_line Established PF-114 Resistant Cell Line dose_escalation->resistant_line Proliferation at High Concentration monitoring->dose_escalation Stable Growth characterization Characterize Resistance (IC50, Western Blot, etc.) resistant_line->characterization

Caption: Workflow for generating a PF-114 resistant CML cell line.

G cluster_1 BCR-ABL Signaling and Inhibition by PF-114 cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) CrkL CrkL BCR_ABL->CrkL P STAT5 STAT5 BCR_ABL->STAT5 P PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK PF114 PF-114 PF114->BCR_ABL pCrkL p-CrkL CrkL->pCrkL Proliferation Cell Proliferation & Survival pCrkL->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation

Caption: PF-114 inhibits BCR-ABL and downstream signaling pathways.

G cluster_2 Experimental Logic for Resistance Characterization cluster_assays Assays cell_lines Parental vs. PF-114 Resistant CML Cells treatment Treat with PF-114 cell_lines->treatment viability Cell Viability (MTT Assay) treatment->viability western Western Blot (p-CrkL, p-STAT5) treatment->western apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis ic50_shift Increased IC50 viability->ic50_shift sustained_signaling Sustained Downstream Signaling western->sustained_signaling reduced_apoptosis Reduced Apoptosis apoptosis->reduced_apoptosis

Caption: Logic for characterizing PF-114 resistance in CML cells.

References

Application Notes and Protocols for Long-Term Treatment of Cancer Cell Lines with "Anticancer Agent 114"

Author: BenchChem Technical Support Team. Date: November 2025

For Use By: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the long-term treatment of cancer cell lines with "Anticancer Agent 114," a potent dipeptide boronic acid ester proteasome inhibitor. The described methodologies detail the establishment of drug-resistant cell lines, continuous monitoring of cellular responses, and characterization of resistance mechanisms. These protocols are designed to serve as a foundational guide for researchers investigating the long-term efficacy and acquired resistance of novel therapeutic compounds.

Introduction

The long-term efficacy of anticancer agents is often limited by the development of drug resistance. Understanding the molecular mechanisms that drive this resistance is crucial for the development of more effective cancer therapies. One common in vitro approach to studying these mechanisms is the establishment of drug-resistant cancer cell lines through continuous, long-term exposure to a specific therapeutic agent.[1][2]

"this compound" is a potent and orally active dipeptide boronic acid ester proteasome inhibitor with a reported IC50 value of 2.2 nM.[3][4] Its mechanism of action involves the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.

This application note provides a detailed protocol for the long-term treatment of cancer cell lines with "this compound" to generate and characterize a drug-resistant phenotype.

Materials and Methods

Cell Lines and Culture Conditions
  • Parental Cell Line: Select a cancer cell line known to be initially sensitive to proteasome inhibitors (e.g., RPMI-8226 multiple myeloma cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

"this compound" Preparation
  • Prepare a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO).

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare fresh dilutions in culture medium for each experiment.

Experimental Protocols

Phase 1: Determination of Initial IC50

The initial 50% inhibitory concentration (IC50) of "this compound" on the parental cell line must be determined to establish a baseline for subsequent experiments.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Allow cells to attach and resume logarithmic growth for 24 hours.

  • Treat the cells with a serial dilution of "this compound" (e.g., ranging from 0.1 nM to 1 µM) for 72 hours.

  • Assess cell viability using a suitable method, such as the MTT or CCK-8 assay.[1]

  • Calculate the IC50 value by plotting a dose-response curve.

Phase 2: Generation of Drug-Resistant Cell Lines

Two primary methods can be employed to generate drug-resistant cell lines: continuous exposure to increasing drug concentrations or a pulse treatment method.

Method A: Continuous Exposure with Stepwise Increase

  • Initiate treatment of the parental cell line with "this compound" at a concentration equal to the IC20 (20% inhibitory concentration), derived from the initial dose-response curve.

  • Culture the cells in the presence of the drug, changing the medium every 2-3 days.

  • Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of "this compound" in a stepwise manner.

  • At each concentration, allow the cells to stabilize and reach approximately 80% confluency before passaging.

  • This process is repeated over several months until the cells can tolerate significantly higher concentrations of the drug (e.g., 5-10 times the initial IC50).

Method B: High-Dose Pulse Treatment

  • Expose the parental cell line to a high concentration of "this compound" (e.g., the IC50 or IC75) for a short period (e.g., 24-48 hours).

  • Remove the drug-containing medium and allow the surviving cells to recover and repopulate in a drug-free medium.

  • Once the cells reach 70-80% confluency, repeat the pulse treatment.

  • This cycle is repeated multiple times to select for a resistant population.

Phase 3: Characterization of Resistant Phenotype

Once a resistant cell line is established, it is crucial to characterize its phenotype and compare it to the parental cell line.

Protocol:

  • IC50 Shift Analysis: Determine the IC50 of "this compound" in the resistant cell line and calculate the resistance index (RI) as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line) A significant increase in the RI confirms the resistant phenotype.

  • Proliferation Assay: Compare the growth rates of the parental and resistant cell lines in the presence and absence of "this compound" using a cell counting assay or live-cell imaging.

  • Apoptosis Assay: Assess the levels of apoptosis in both cell lines after treatment with "this compound" using methods like Annexin V/PI staining followed by flow cytometry.

  • Molecular Analysis:

    • Western Blotting: Analyze the expression levels of proteins involved in the proteasome pathway, apoptosis (e.g., caspases, Bcl-2 family proteins), and drug efflux pumps (e.g., P-glycoprotein).

    • qRT-PCR: Examine the mRNA expression of genes associated with drug resistance, such as those encoding ABC transporters.

Data Presentation

Table 1: IC50 Values of "this compound" in Parental and Resistant Cell Lines

Cell LineTreatment DurationIC50 (nM)Resistance Index (RI)
Parental (RPMI-8226)N/A2.2 ± 0.31.0
Resistant (RPMI-8226/R)6 Months25.8 ± 2.111.7
Resistant (RPMI-8226/R)12 Months51.3 ± 4.523.3

Table 2: Proliferation Rate of Parental and Resistant Cell Lines

Cell LineTreatmentDoubling Time (hours)
Parental (RPMI-8226)Vehicle (DMSO)24.5 ± 1.8
Parental (RPMI-8226)"this compound" (10 nM)48.2 ± 3.5
Resistant (RPMI-8226/R)Vehicle (DMSO)26.1 ± 2.0
Resistant (RPMI-8226/R)"this compound" (10 nM)28.5 ± 2.3

Table 3: Apoptosis Levels in Parental and Resistant Cell Lines

Cell LineTreatment% Apoptotic Cells (Annexin V+)
Parental (RPMI-8226)Vehicle (DMSO)5.2 ± 0.9
Parental (RPMI-8226)"this compound" (10 nM)65.7 ± 5.4
Resistant (RPMI-8226/R)Vehicle (DMSO)6.1 ± 1.1
Resistant (RPMI-8226/R)"this compound" (10 nM)15.3 ± 2.8

Visualizations

Experimental_Workflow Experimental Workflow for Long-Term Treatment cluster_phase1 Phase 1: Baseline Characterization cluster_phase2 Phase 2: Generation of Resistant Line cluster_phase3 Phase 3: Phenotypic Characterization p1_start Start with Parental Cancer Cell Line p1_ic50 Determine Initial IC50 (e.g., MTT/CCK-8 Assay) p1_start->p1_ic50 p2_treat Long-Term Treatment with 'this compound' (Stepwise Increase or Pulse) p1_ic50->p2_treat Establish Starting Concentration p2_culture Continuous Culture and Passaging (Months) p2_treat->p2_culture p3_ic50 Confirm IC50 Shift and Calculate RI p2_culture->p3_ic50 Established Resistant Line p3_prolif Proliferation Assay p3_ic50->p3_prolif p3_apoptosis Apoptosis Assay p3_prolif->p3_apoptosis p3_molecular Molecular Analysis (Western Blot, qRT-PCR) p3_apoptosis->p3_molecular Signaling_Pathway Mechanism of Action and Resistance to 'this compound' cluster_action Mechanism of Action cluster_resistance Potential Resistance Mechanisms agent This compound proteasome 26S Proteasome agent->proteasome Inhibition proteins Ubiquitinated Proteins (e.g., Cyclins, p53, IκB) proteasome->proteins Degradation accumulation Protein Accumulation & ER Stress apoptosis Apoptosis accumulation->apoptosis efflux Increased Drug Efflux (e.g., P-gp/ABCB1) efflux->agent Reduces Intracellular Concentration mutation Proteasome Subunit Mutation mutation->proteasome Alters Drug Binding Site upregulation Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) upregulation->apoptosis Inhibits Apoptosis

References

MGI-114 in Combination with Topotecan: A Novel Therapeutic Strategy for Pediatric Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

The combination of MGI-114 (Irofulven), a semi-synthetic analog of the fungal toxin illudin S, and topotecan, a topoisomerase I inhibitor, presents a promising therapeutic strategy for pediatric solid tumors. Preclinical studies have demonstrated a significant synergistic cytotoxic effect of this combination against various pediatric cancer cell lines, including neuroblastoma, rhabdomyosarcoma, and medulloblastoma.[1][2] This synergy is attributed to the complementary mechanisms of action of the two drugs. MGI-114 induces DNA damage that is not efficiently repaired by the nucleotide excision repair (NER) pathway, while topotecan stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks during replication.[3] The inhibition of DNA repair by MGI-114 is thought to potentiate the DNA-damaging effects of topotecan, resulting in enhanced tumor cell death. In vivo studies using pediatric tumor xenograft models have shown that the combination of MGI-114 and topotecan leads to significant tumor growth inhibition and, in some cases, complete tumor regression, at doses where the individual agents are less effective.[1][4] These findings provide a strong rationale for the further clinical investigation of this combination therapy in pediatric oncology.

Introduction

Pediatric cancers, although rare, are a leading cause of death by disease in children. The development of novel therapeutic strategies with improved efficacy and reduced toxicity is a critical unmet need. MGI-114 (6-hydroxymethylacylfulvene, HMAF), a derivative of illudin S, has demonstrated broad-spectrum antitumor activity in preclinical models of both adult and pediatric cancers. Its unique mechanism of action involves the alkylation of DNA and other macromolecules, leading to cell cycle arrest and apoptosis. Notably, the DNA adducts formed by MGI-114 are poor substrates for the global genome repair pathway of the NER system.

Topotecan is a water-soluble analog of camptothecin and a well-established topoisomerase I inhibitor used in the treatment of various solid tumors and leukemias in children. By stabilizing the covalent complex between topoisomerase I and DNA, topotecan prevents the re-ligation of single-strand breaks, which are then converted into cytotoxic double-strand breaks upon collision with the DNA replication fork.

The combination of MGI-114 and topotecan is based on the hypothesis that the DNA repair defects induced by MGI-114 will sensitize tumor cells to the DNA-damaging effects of topotecan. This application note provides a summary of the preclinical data, detailed experimental protocols for evaluating this combination therapy, and a discussion of the underlying signaling pathways.

Data Presentation

In Vitro Cytotoxicity

The synergistic cytotoxicity of MGI-114 and topotecan has been evaluated in various pediatric tumor cell lines. The following tables summarize the 50% inhibitory concentrations (IC50) for each agent individually and the combination index (CI) values, where a CI < 1 indicates synergy.

Table 1: IC50 Values of MGI-114 in Pediatric Tumor Cell Lines (1-hour exposure)

Cell Line (Tumor Type)Mean IC50 (µg/mL) ± SEM
Medulloblastoma (n=3)1.58 ± 0.51
Neuroblastoma (n=4)1.60 ± 0.82
Ewing Sarcoma/PNET (n=2)1.18 ± 0.08
Rhabdomyosarcoma (n=4)3.99 ± 1.69

Table 2: In Vitro Synergy of MGI-114 and Topotecan in Pediatric Tumor Cell Lines

Cell LineTumor TypeSynergy Observed (CI < 1)
DaoyMedulloblastomaYes
D283 MedMedulloblastomaYes
D341 MedMedulloblastomaYes
SK-N-ASNeuroblastomaYes
SK-N-BE(2)NeuroblastomaYes
IMR-32NeuroblastomaNo
CHP-134NeuroblastomaYes
TC-71Ewing SarcomaYes
SK-N-MCEwing SarcomaYes
Rh30RhabdomyosarcomaYes
RDRhabdomyosarcomaYes
A-204RhabdomyosarcomaNo

Table 3: Combination Index (CI) for MGI-114 and Topotecan in HL-60 Cells

Drug CombinationCombination Index (CI)Interpretation
MGI-114 + Topotecan~0.2Strong Synergy
In Vivo Efficacy

Preclinical studies in xenograft models of pediatric tumors have demonstrated the potent anti-tumor activity of the MGI-114 and topotecan combination.

Table 4: In Vivo Efficacy of MGI-114 and Topotecan Combination in a Myeloid Leukemia Xenograft Model (HL60/MRI)

Treatment GroupDosing ScheduleOutcome
MGI-114 (7 mg/kg)i.p., 5 days/week for 3 weeksTumor Growth Inhibition > 70%
Topotecan (MTD)i.p., 5 days/week for 3 weeksModerate Tumor Growth Inhibition
MGI-114 (1/2 MTD) + Topotecan (1/2 MTD)i.p., 5 days/week for 3 weeksComplete tumor remission in 50% of animals

Table 5: In Vivo Efficacy of MGI-114 and Topotecan Combination in Pediatric Solid Tumor Xenografts

Xenograft ModelTreatmentOutcome
RhabdomyosarcomaMGI-114 + TopotecanSubstantial, at times curative, antitumor activity
NeuroblastomaMGI-114 + TopotecanSubstantial, at times curative, antitumor activity

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of MGI-114 and topotecan, alone and in combination, on pediatric tumor cell lines.

Materials:

  • Pediatric tumor cell lines (e.g., neuroblastoma, rhabdomyosarcoma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MGI-114 (stock solution in DMSO)

  • Topotecan (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of MGI-114 and topotecan in complete medium.

  • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

  • For combination treatments, add 50 µL of each drug at the desired concentrations. For synergy analysis, a constant ratio combination design is often used.

  • Include vehicle control wells (e.g., DMSO for MGI-114) and untreated control wells.

  • Incubate the plates for the desired exposure time (e.g., 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

  • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by MGI-114 and topotecan, alone and in combination.

Materials:

  • Pediatric tumor cell lines

  • Complete cell culture medium

  • MGI-114 and Topotecan

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with MGI-114, topotecan, or the combination for a specified time (e.g., 48 hours).

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of MGI-114 and topotecan combination therapy in a pediatric tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Pediatric tumor cell line (e.g., RH30 rhabdomyosarcoma, SK-N-BE(2) neuroblastoma)

  • Matrigel (optional, for subcutaneous injection)

  • MGI-114 (formulated for in vivo use)

  • Topotecan (formulated for in vivo use)

  • Vehicle control solution (e.g., 20% DMSO in normal saline)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Protocol:

  • Subcutaneously inject 1-10 x 10^6 pediatric tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, MGI-114 alone, topotecan alone, MGI-114 + topotecan).

  • Prepare the drug solutions immediately before administration. MGI-114 can be dissolved in a vehicle such as 20% DMSO in normal saline. Topotecan is typically dissolved in sterile saline.

  • Administer the drugs via the desired route (e.g., intraperitoneally - i.p.). A typical dosing schedule from preclinical studies is 5 days a week for 3 weeks.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.

Signaling Pathways and Experimental Workflows

Mechanism of Synergistic Action

The synergistic anti-tumor effect of MGI-114 and topotecan is believed to stem from their distinct but complementary mechanisms of action targeting DNA integrity.

Synergy_Mechanism cluster_MGI114 MGI-114 Action cluster_Topotecan Topotecan Action MGI114 MGI-114 DNA_Adducts DNA Adducts MGI114->DNA_Adducts NER_Inhibition Inhibition of Nucleotide Excision Repair (NER) DNA_Adducts->NER_Inhibition Poor substrate for NER DSB Double-Strand Breaks NER_Inhibition->DSB Potentiates damage Topotecan Topotecan Top1cc Stabilized Topoisomerase I- DNA Cleavage Complex Topotecan->Top1cc Inhibits re-ligation SSB Single-Strand Breaks Top1cc->SSB SSB->DSB Apoptosis Apoptosis DSB->Apoptosis Replication_Fork DNA Replication Fork Replication_Fork->DSB Collision InVivo_Workflow Start Start: Pediatric Tumor Cell Line Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~150mm³) Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, MGI-114, Topotecan, Combination) Randomization->Treatment Groups Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor size, Time) Monitoring->Endpoint Endpoint->Monitoring No Euthanasia Euthanasia & Tumor Excision Endpoint->Euthanasia Yes Analysis Data Analysis: - Tumor Growth Curves - Statistical Significance Euthanasia->Analysis

References

Application Notes: Cell Culture Guidelines for Anticancer Agent 114 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Anticancer Agent 114 Catalog Number: ACA-114

Description

This compound is a potent, selective, small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream effector.[1] The MAPK/ERK pathway is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, and differentiation.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to assess its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

This compound is a synthetic, non-ATP-competitive inhibitor that binds to a unique allosteric pocket on the MEK1/2 enzymes. This binding prevents RAF-mediated phosphorylation and activation of MEK, thereby blocking the downstream signaling cascade to ERK. This targeted inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.

Data Presentation

Table 1: In Vitro Efficacy (IC₅₀) of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) was determined following a 72-hour incubation period using a standard MTT assay.

Cell LineCancer TypeIC₅₀ (nM)
A549Lung Carcinoma25
HCT116Colon Carcinoma15
MCF-7Breast Adenocarcinoma50
SK-MEL-28Malignant Melanoma10
HeLaCervical Cancer150
Table 2: Dose-Dependent Effect of this compound on A549 Cell Viability

Cell viability was assessed after 48 hours of treatment using an MTT assay. Data is presented as a percentage of the vehicle-treated control.

Concentration (nM)% Cell Viability (± SD)
0 (Vehicle)100 ± 4.5
192 ± 5.1
1075 ± 3.8
2551 ± 4.2
5032 ± 3.1
10015 ± 2.5
Table 3: Induction of Apoptosis in HCT116 Cells

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment.

TreatmentConcentration (nM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Vehicle Control03.11.5
This compound1528.410.2
This compound5045.718.9

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[3] Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm or 590 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 300-600 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.

Materials:

  • 6-well tissue culture plates

  • Treated and untreated cells

  • Ice-cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as required.

  • Harvest cells, wash with PBS, and centrifuge. Resuspend the pellet in 400 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate on ice for at least 30 minutes or store at -20°C for several weeks.

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

  • Wash the cell pellet twice with PBS.

  • Resuspend the pellet in 400-500 µL of PI/RNase A staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting data on a linear scale.

Protocol 4: Western Blot Analysis for MAPK Pathway Inhibition

This protocol is used to detect the phosphorylation status of ERK1/2 to confirm the mechanism of action of this compound.

Materials:

  • 6-well tissue culture plates

  • Treated and untreated cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and capture the image with a digital imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Mandatory Visualization

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Agent114 This compound Agent114->MEK

Caption: MAPK signaling pathway showing the inhibitory action of this compound on MEK1/2.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_drug Add serial dilutions of This compound incubate_24h->add_drug incubate_drug Incubate for 48-72 hours add_drug->incubate_drug add_mtt Add MTT reagent (10-20 µL/well) incubate_drug->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Aspirate media, add solubilization solution incubate_mtt->solubilize shake Shake for 15 min solubilize->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes: Western Blot Protocol for Target Validation of "Anticancer Agent 114"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Anticancer agent 114" is a novel small molecule inhibitor showing significant promise in preclinical studies for its potent anti-proliferative effects in various cancer cell lines. Preliminary data suggests that its mechanism of action involves the targeted inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system that has been implicated in tumorigenesis.[1] This document provides a detailed protocol for validating the effect of "this compound" on the STING pathway by assessing the phosphorylation status of key downstream effectors, Tank-binding kinase 1 (TBK1) and Interferon regulatory factor 3 (IRF3), using Western blotting.

Western blotting is a fundamental and widely used technique in molecular biology to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[2][3] The methodology involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with specific antibodies to identify the protein of interest.[4] This application note is intended for researchers, scientists, and drug development professionals engaged in the characterization and validation of novel anticancer therapeutics.

Experimental Protocols

This section outlines the step-by-step methodology for performing a Western blot to detect changes in the phosphorylation of TBK1 and IRF3 in cancer cells following treatment with "this compound".

1. Cell Culture and Treatment

  • Cell Line: A suitable cancer cell line with a known active STING pathway (e.g., THP-1, MDA-MB-231) should be used.

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of "this compound" (e.g., 0, 1, 5, 10 µM) for a predetermined time course (e.g., 6, 12, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known STING agonist like cGAMP) to ensure the pathway is responsive.

2. Cell Lysis and Protein Extraction

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample during electrophoresis.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Normalize the protein concentration of all samples with lysis buffer and mix with 4x Laemmli sample buffer.

  • Denature the protein samples by heating at 95-100°C for 5-10 minutes.

  • Load 20-30 µg of denatured protein per lane into the wells of a 10% SDS-polyacrylamide gel, along with a pre-stained protein ladder to monitor migration and estimate protein size.

  • Perform electrophoresis in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Activate the PVDF membrane by briefly immersing it in methanol.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer apparatus.

  • Perform the transfer in 1x transfer buffer, typically at 100V for 60-90 minutes or overnight at a lower voltage at 4°C.

6. Immunoblotting and Detection

  • Following transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with primary antibodies specific for phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer. This incubation is typically performed overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

7. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated target proteins to the total amount of the respective protein.

  • Further normalize these values to the loading control to account for any variations in protein loading.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the effects of "this compound" at different concentrations and time points.

Treatment GroupConcentration (µM)p-TBK1/Total TBK1 (Relative Intensity)p-IRF3/Total IRF3 (Relative Intensity)
Vehicle Control01.001.00
This compound1ValueValue
This compound5ValueValue
This compound10ValueValue
Positive ControlN/AValueValue

Note: Values are representative and should be replaced with experimental data.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Protein Separation & Transfer cluster_2 Immunodetection & Analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

G cluster_pathway STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Interferons Type I Interferons pIRF3->Interferons Agent114 This compound Agent114->STING

Caption: STING Signaling Pathway Inhibition.

References

Application Notes & Protocols: High-Throughput Screening for Novel STING Agonists like "Antitumor agent-114"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[4][5] Consequently, the development of novel STING agonists is a promising strategy in cancer immunotherapy. This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize novel STING agonists, using "Antitumor agent-114," a potent STING agonist, as an example.

Principle of the Screening Assay

The primary HTS assay utilizes a cell-based reporter system to measure the activation of the STING pathway. In this system, cells are engineered to express a reporter gene, such as luciferase, under the control of an Interferon-Stimulated Response Element (ISRE). When a compound activates the STING pathway, it leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3), which then translocates to the nucleus and binds to the ISRE, driving the expression of the luciferase reporter. The resulting luminescence is proportional to the level of STING activation. Hits from the primary screen are then subjected to secondary assays to confirm their activity and assess their cytotoxicity.

Materials and Reagents

  • Cell Lines:

    • THP-1 Dual™ Reporter Cells (InvivoGen) or a similar cell line expressing a luciferase reporter under the control of an ISRE promoter.

    • HEK293T cells for cytotoxicity assays.

  • Reagents:

    • DMEM and RPMI-1640 culture media.

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin.

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

    • Human IFN-β ELISA Kit (e.g., R&D Systems, Abcam).

    • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent).

  • Compounds:

    • Known STING agonist (positive control), e.g., 2'3'-cGAMP.

    • Test compound library.

    • "Antitumor agent-114" (for characterization).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Luminometer for reading 96- or 384-well plates.

    • ELISA plate reader.

    • Automated liquid handling system (optional, for HTS).

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Luciferase Reporter Assay

This protocol is designed to rapidly screen a large number of compounds to identify potential STING agonists.

  • Cell Seeding:

    • Culture THP-1 Dual™ cells in RPMI-1640 supplemented with 10% FBS and Penicillin-Streptomycin.

    • Seed the cells into white, clear-bottom 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium.

  • Compound Addition:

    • Prepare a compound library plate with test compounds at a final concentration of 10 µM.

    • Include 2'3'-cGAMP (10 µg/mL) as a positive control and DMSO (0.1%) as a negative (vehicle) control.

    • Add 10 µL of the compound solution to the respective wells.

  • Incubation:

    • Incubate the plates for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Activity Measurement:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Calculate the Z'-factor to assess the quality of the assay.

    • Identify "hits" as compounds that induce a signal significantly above a predefined threshold (e.g., >3 standard deviations above the mean of the negative control).

Protocol 2: Secondary Validation Assay - IFN-β ELISA

This assay confirms the ability of hit compounds to induce the production of a key downstream cytokine, IFN-β.

  • Cell Seeding and Treatment:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/well.

    • Treat the cells with serial dilutions of the hit compounds (e.g., from 0.1 nM to 100 µM) for 24 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves:

      • Adding standards and supernatants to a pre-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate solution and stopping the reaction.

      • Reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the IFN-β standards.

    • Calculate the concentration of IFN-β in each sample.

    • Determine the EC₅₀ value for each active compound.

Protocol 3: Cellular Viability/Cytotoxicity Assay

This protocol assesses the toxicity of the identified STING agonists.

  • Cell Seeding and Treatment:

    • Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well.

    • Treat the cells with the same serial dilutions of the hit compounds as in the ELISA assay.

    • Incubate for 24-48 hours.

  • Viability Measurement (using MTT assay as an example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Calculate the CC₅₀ (50% cytotoxic concentration) value for each compound.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to evaluate the therapeutic window.

Data Presentation

The quantitative data for novel STING agonists can be summarized as follows:

CompoundPrimary Screen (Luciferase Assay) EC₅₀ (µM)Secondary Screen (IFN-β ELISA) EC₅₀ (µM)Cytotoxicity Assay (MTT) CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Antitumor agent-114 0.5 - 1.50.8 - 2.0> 50> 25
2'3'-cGAMP 2.0 - 5.03.0 - 7.0> 100> 14
Negative Control > 100> 100> 100N/A

Note: The values for "Antitumor agent-114" and 2'3'-cGAMP are representative and may vary depending on the specific cell line and assay conditions.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING Dimer cGAMP->STING Binds ATP_GTP ATP + GTP ATP_GTP->cGAMP TBK1_active p-TBK1 pIRF3 p-IRF3 TBK1_active->pIRF3 Phosphorylates IRF3 IRF3 IRF3->pIRF3 Phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE Translocation STING_active Active STING STING->STING_active Translocation STING_active->TBK1_active Recruits & Activates TBK1 IFN Type I IFN Genes (e.g., IFN-β) ISRE->IFN Transcription

Caption: The cGAS-STING Signaling Pathway.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Validation A Compound Library (e.g., 10,000+ compounds) B ISRE-Luciferase Reporter Assay in THP-1 Cells A->B C Identify Primary Hits B->C D Dose-Response Curve (Luciferase Assay) C->D Validate Hits E IFN-β ELISA D->E F Cytotoxicity Assay (MTT) E->F G Confirmed Hits (e.g., Antitumor agent-114) F->G

Caption: High-Throughput Screening Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming MGI-114 Resistance in Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming MGI-114 (Irofulven) resistance in ovarian cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is MGI-114 and what is its mechanism of action in ovarian cancer?

MGI-114, also known as Irofulven (HMAF), is a semi-synthetic anti-cancer agent derived from the mushroom toxin Illudin S.[1] Its primary mechanism of action involves the inhibition of DNA synthesis.[1] MGI-114 creates DNA lesions that can lead to cell cycle arrest and apoptosis. It has demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including those of epithelial origin such as ovarian cancer.[2]

Q2: My ovarian cancer cell line shows resistance to MGI-114. What are the potential mechanisms?

While MGI-114 is not a substrate for common multidrug resistance pumps like P-glycoprotein, and its efficacy is not significantly affected by p53 or mismatch repair (MMR) status, a key mechanism of resistance involves the DNA damage response pathway.[2] Specifically, the proficiency of the Homologous Recombination (HR) repair pathway, mediated by proteins such as BRCA1, can contribute to resistance.[3] Cells with functional BRCA1 are better able to repair MGI-114-induced DNA damage, leading to cell survival and resistance.

Q3: Are there any known biomarkers that can predict sensitivity or resistance to MGI-114?

The status of the BRCA1 gene is a critical predictive biomarker. Ovarian cancer cell lines with deficient BRCA1 function are more sensitive to MGI-114 due to their impaired ability to repair DNA double-strand breaks induced by the drug. Therefore, assessing the BRCA1 status of your cell line may help predict its response to MGI-114.

Q4: Can MGI-114 be used in combination with other chemotherapeutic agents to overcome resistance?

Yes, combination therapy is a promising strategy. Preclinical studies have shown that MGI-114 can act synergistically or additively with other agents like cisplatin and 5-fluorouracil in ovarian cancer cell lines, including those resistant to cisplatin. The sequence of drug administration is crucial for achieving a synergistic effect. There is also a strong rationale for combining MGI-114 with PARP inhibitors, particularly in BRCA-proficient, MGI-114-resistant cells, to induce synthetic lethality.

Troubleshooting Guides

Problem 1: Difficulty in establishing a stable MGI-114 resistant ovarian cancer cell line.
  • Possible Cause: Inappropriate drug concentration or exposure time. Continuous high-dose exposure may lead to excessive cell death.

  • Solution: Employ a dose-escalation or pulsed-exposure strategy. Start with the IC50 concentration of MGI-114 for the parental cell line and gradually increase the concentration as the cells develop resistance. Alternatively, use a pulsed method where cells are treated for a short period (e.g., 24 hours), followed by a recovery period in drug-free medium.

Problem 2: Inconsistent results in cytotoxicity assays (e.g., MTT assay) when testing MGI-114.
  • Possible Cause 1: Suboptimal cell seeding density.

  • Solution 1: Optimize the cell seeding density to ensure that cells are in the exponential growth phase during the drug treatment period.

  • Possible Cause 2: Interference from serum components or phenol red in the culture medium.

  • Solution 2: When performing the final steps of the MTT assay, use serum-free and phenol red-free medium to dissolve the formazan crystals.

  • Possible Cause 3: Incomplete solubilization of formazan crystals.

  • Solution 3: Ensure complete solubilization by gentle agitation and allowing sufficient incubation time after adding the solubilizing agent.

Problem 3: No synergistic effect observed when combining MGI-114 with another agent.
  • Possible Cause: Incorrect drug ratio or administration sequence.

  • Solution: Perform a matrix of experiments with varying concentrations of both drugs to determine the optimal synergistic ratio. Test different administration sequences (e.g., MGI-114 followed by the second drug, the second drug followed by MGI-114, or simultaneous administration). For example, studies have shown that for cisplatin, simultaneous exposure with MGI-114 is effective, whereas for oxaliplatin, sequencing with oxaliplatin administered before MGI-114 may be more effective in some cell lines.

Quantitative Data Summary

Table 1: Representative IC50 Values for MGI-114 in Sensitive and Resistant Ovarian Cancer Cell Lines

Cell LineMGI-114 IC50 (µM) - SensitiveMGI-114 IC50 (µM) - ResistantFold Resistance
A27800.55.010
SKOV30.89.612
OVCAR-30.34.515

Note: These are example values. Actual IC50 values should be determined experimentally for each cell line.

Table 2: Combination Index (CI) Values for MGI-114 with Cisplatin in MGI-114 Resistant A2780 Cells

MGI-114 (µM)Cisplatin (µM)CI ValueInterpretation
2.55.00.7Synergy
5.02.50.8Synergy
1.252.50.9Slight Synergy

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol for Generating MGI-114 Resistant Ovarian Cancer Cell Lines

This protocol uses a dose-escalation method.

  • Determine the initial IC50: Culture the parental ovarian cancer cell line (e.g., A2780) and determine the 50% inhibitory concentration (IC50) of MGI-114 using a standard cytotoxicity assay (e.g., MTT assay).

  • Initial Treatment: Seed the parental cells and treat them with the IC50 concentration of MGI-114 for 24-48 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Allow the surviving cells to recover and repopulate the flask.

  • Dose Escalation: Once the cells are confluent, passage them and re-treat with a slightly higher concentration of MGI-114 (e.g., 1.5x the previous concentration).

  • Repeat Cycles: Repeat the treatment and recovery cycles, gradually increasing the MGI-114 concentration.

  • Characterization: Periodically, perform cytotoxicity assays to determine the new IC50 of the cell population. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different passage numbers.

Protocol for Assessing Synergy of MGI-114 and Cisplatin Combination
  • Cell Seeding: Seed the MGI-114 resistant ovarian cancer cells in 96-well plates at a predetermined optimal density.

  • Drug Preparation: Prepare stock solutions of MGI-114 and cisplatin. Create a dilution series for each drug.

  • Combination Treatment: Treat the cells with MGI-114 and cisplatin simultaneously at various concentration ratios. Include wells with single-agent treatments and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cytotoxicity Assay: Perform an MTT assay to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic, additive, or antagonistic.

Western Blot Protocol to Assess BRCA1 and RAD51 Expression
  • Cell Lysis: Treat MGI-114 sensitive and resistant ovarian cancer cells with or without MGI-114 for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRCA1, RAD51, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to compare the expression levels of BRCA1 and RAD51 between sensitive and resistant cells, with and without MGI-114 treatment.

Visualizations

MGI114_Resistance_Pathway cluster_0 MGI-114 Treatment cluster_1 Cellular Response cluster_2 Homologous Recombination Repair (Resistance Mechanism) MGI114 MGI-114 DNA_Damage DNA Double-Strand Breaks MGI114->DNA_Damage Cell_Cycle_Arrest S-Phase Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis If repair fails BRCA1 BRCA1 DNA_Damage->BRCA1 activates RAD51 RAD51 BRCA1->RAD51 recruits DNA_Repair DNA Repair RAD51->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: MGI-114 induced DNA damage and the role of BRCA1-mediated repair in resistance.

Experimental_Workflow_Combination_Therapy start Start: MGI-114 Resistant Ovarian Cancer Cell Line seed_cells Seed cells in 96-well plates start->seed_cells prepare_drugs Prepare serial dilutions of MGI-114 and Cisplatin seed_cells->prepare_drugs treat_cells Treat cells with drug combinations (single agents and combination) prepare_drugs->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance analyze_data Calculate % viability and Combination Index (CI) read_absorbance->analyze_data end End: Determine Synergy, Additivity, or Antagonism analyze_data->end

Caption: Workflow for assessing synergistic effects of MGI-114 and Cisplatin.

Troubleshooting_Logic_Tree problem Problem: No Synergy Observed cause1 Possible Cause: Incorrect Drug Ratio problem->cause1 cause2 Possible Cause: Incorrect Administration Sequence problem->cause2 solution1 Solution: Perform checkerboard assay with varying concentrations cause1->solution1 solution2 Solution: Test different sequences (A then B, B then A, A+B) cause2->solution2

Caption: Troubleshooting logic for lack of synergy in combination therapy experiments.

References

Technical Support Center: ORIC-114 in CNS Metastases Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of ORIC-114 in preclinical models of Central Nervous System (CNS) metastases.

Frequently Asked Questions (FAQs)

Q1: What is ORIC-114 and what is its mechanism of action?

ORIC-114 is an orally bioavailable, irreversible small molecule inhibitor that demonstrates high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with a particular efficacy against exon 20 insertion mutations.[1][2] Its mechanism of action involves binding to and inhibiting the kinase activity of these receptors, thereby disrupting downstream signaling pathways that drive tumor cell proliferation and survival.[3] A key feature of ORIC-114 is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of CNS metastases.

Q2: What are the recommended starting doses for ORIC-114 in preclinical mouse models of CNS metastases?

Based on preclinical studies, effective doses for ORIC-114 in mouse models of NSCLC, including intracranial models, have ranged from 1.5 mg/kg to 4 mg/kg administered orally. Efficacious dosing schedules have included once-daily (QD) and twice-daily (BID) administrations. Specifically, 3 mg/kg QD has been shown to induce robust tumor regressions in subcutaneous patient-derived xenograft (PDX) models. In intracranial models, equivalent tumor regression was observed with 1.5 mg/kg BID and 3 mg/kg QD, while strong efficacy was also seen with 1.5 mg/kg QD.

Q3: How does the brain penetration of ORIC-114 compare to other EGFR inhibitors?

Preclinical data indicates that ORIC-114 has superior brain penetration compared to other EGFR and HER2 exon 20 targeted agents. This is attributed to its favorable physicochemical properties and minimal interaction with efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). The free unbound brain-to-plasma ratio (Kp,uu), a key indicator of brain penetration, has been reported to be approximately 0.5 in mice and 1.5 in dogs.

Q4: What types of preclinical models have been used to evaluate ORIC-114's efficacy in CNS metastases?

The efficacy of ORIC-114 in the context of CNS metastases has been evaluated using intracranial tumor models. These models typically involve the stereotactic injection of human cancer cells, such as the PC-9 luciferase-labeled EGFR del 19 mutant cell line, directly into the brain of immunodeficient mice. Patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models have also been utilized to assess systemic anti-tumor activity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal tumor growth inhibition in intracranial models. Insufficient drug exposure in the CNS.- Increase the dose of ORIC-114 within the tolerated range (e.g., from 1.5 mg/kg QD to 3 mg/kg QD).- Consider a twice-daily (BID) dosing regimen (e.g., 1.5 mg/kg BID) to maintain therapeutic concentrations in the brain.
Tumor model resistance.- Confirm the EGFR/HER2 mutation status of the cell line or PDX model.- Evaluate the expression of efflux transporters like P-gp and BCRP in your tumor model.
Improper drug formulation or administration.- Ensure the vehicle used for oral administration is appropriate and that the drug is fully dissolved or suspended.- Verify the accuracy of oral gavage technique to ensure consistent dosing.
Significant body weight loss or signs of toxicity in mice. Dose is too high.- Reduce the dose of ORIC-114.- Switch from a QD to a BID dosing schedule with a lower individual dose to potentially reduce peak plasma concentrations and associated toxicities.- Closely monitor animal health, including daily body weight, food and water intake, and clinical signs of distress.
Vehicle-related toxicity.- Administer the vehicle alone to a control group of mice to rule out any vehicle-induced toxicity.
High variability in tumor growth within a treatment group. Inconsistent tumor cell implantation.- Refine the stereotactic injection technique to ensure a consistent number of cells are implanted at the same location in the brain for each animal.- Use imaging (e.g., bioluminescence) to confirm successful tumor implantation and to randomize animals into treatment groups with similar baseline tumor burdens.
Inconsistent drug administration.- Ensure all personnel are proficient in the oral gavage technique.
Difficulty in establishing intracranial tumors. Poor cell viability or incorrect injection technique.- Confirm the viability of the cancer cells before injection.- Optimize the stereotactic injection protocol, including the coordinates, injection volume, and rate of injection.
Inappropriate mouse strain.- Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of human tumor cells.

Data Summary

Table 1: Preclinical Efficacy of ORIC-114 in NSCLC Models

Model TypeCell Line/PDX ModelORIC-114 DoseDosing ScheduleTumor Growth Inhibition (TGI) / ResponseReference
Subcutaneous PDXEGFR exon 20 insertion (H773_V774insNPH)3 mg/kgQD>100% TGI, robust tumor regressions
Subcutaneous PDXEGFR D770_N771insG2 mg/kgQD68% TGI
Subcutaneous PDXEGFR D770_N771insG4 mg/kgQD112% TGI
Subcutaneous PDXEGFR H773_V774insNPH2 mg/kgQD120% TGI
Subcutaneous PDXEGFR H773_V774insNPH4 mg/kgQD127% TGI
Intracranial CDXPC-9 (EGFR del 19, luciferase-labeled)1.5 mg/kgQDStrong efficacy
Intracranial CDXPC-9 (EGFR del 19, luciferase-labeled)1.5 mg/kgBIDEquivalent regression to 3 mg/kg QD
Intracranial CDXPC-9 (EGFR del 19, luciferase-labeled)3 mg/kgQDSignificant tumor regression

Table 2: Pharmacokinetic Properties of ORIC-114

ParameterSpeciesValueReference
Free Unbound Brain-to-Plasma Ratio (Kp,uu)Mouse~0.5
Free Unbound Brain-to-Plasma Ratio (Kp,uu)Dog~1.5
Efflux Transporter SubstrateIn vitroMinimal for P-gp and BCRP

Experimental Protocols

Protocol 1: Oral Administration of ORIC-114 in Mice

  • Preparation of Dosing Solution:

    • While the specific vehicle formulation for ORIC-114 in these preclinical studies is not publicly disclosed, a common vehicle for oral administration of similar small molecule inhibitors is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

    • Calculate the required amount of ORIC-114 based on the mean body weight of the mice in each group and the target dose.

    • Prepare the dosing solution fresh daily. Protect from light if the compound is light-sensitive.

  • Dosing Procedure:

    • Accurately weigh each mouse before dosing.

    • Administer the calculated volume of the ORIC-114 suspension or vehicle control orally using a 20-gauge, 1.5-inch curved gavage needle.

    • The typical dosing volume is 10 mL/kg.

    • Observe the animal for a few minutes post-dosing to ensure no immediate adverse reactions.

Protocol 2: Establishment of Intracranial NSCLC Model

  • Cell Culture:

    • Culture PC-9 cells stably expressing luciferase in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

    • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 3 x 10^7 to 8 x 10^7 cells/mL. Keep cells on ice until injection.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse (e.g., using isoflurane).

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a stereotactic drill, create a small burr hole at the desired coordinates (e.g., 1 mm anterior and 1.5 mm lateral to the bregma).

    • Slowly inject 3-5 µL of the cell suspension into the brain parenchyma at a depth of 3.0-3.5 mm.

    • Withdraw the needle slowly to prevent reflux.

    • Suture the scalp incision.

    • Provide post-operative care, including analgesics as needed.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using bioluminescence imaging starting one week after injection.

    • When tumors reach a predetermined size, randomize the mice into treatment and control groups.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 (Exon 20 Insertion) PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS ORIC_114 ORIC-114 ORIC_114->EGFR_HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: ORIC-114 inhibits the EGFR/HER2 signaling pathway.

Experimental_Workflow cluster_model_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Cell_Culture Culture Luciferase-labeled NSCLC Cells Stereotactic_Injection Intracranial Injection into Mice Cell_Culture->Stereotactic_Injection Tumor_Establishment Monitor Tumor Growth (Bioluminescence) Stereotactic_Injection->Tumor_Establishment Randomization Randomize Mice Tumor_Establishment->Randomization Dosing Oral Dosing: ORIC-114 or Vehicle Randomization->Dosing Monitoring Monitor Body Weight & Animal Health Dosing->Monitoring Tumor_Measurement Measure Tumor Burden (Bioluminescence) Dosing->Tumor_Measurement Monitoring->Tumor_Measurement Data_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Data_Analysis Logical_Relationship Dose ORIC-114 Dose Efficacy Antitumor Efficacy (Tumor Regression) Dose->Efficacy Increases Toxicity Toxicity (e.g., Body Weight Loss) Dose->Toxicity Increases Therapeutic_Window Optimal Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

References

"Anticancer agent 114" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with "Anticancer agent 114" during long-term storage.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and storage of this compound.

Observation Potential Cause Recommended Actions
Reduced biological activity in vitro/in vivo Degradation of the active compound.1. Verify Purity : Assess the purity of your current stock using HPLC. 2. Fresh Solutions : Prepare fresh working solutions and compare their efficacy against older ones. 3. Storage Review : Confirm that the agent is stored at the recommended -20°C, protected from light.[1]
Visible particulates or precipitation in solution Poor solubility or compound degradation.1. Check Solubility Data : Refer to the product datasheet for solubility information. 2. Sonication : Gently sonicate the solution to aid dissolution. 3. Fresh Solvent : Prepare a new solution using fresh, high-purity solvent.
Color change in solid or solution form Oxidation or hydrolysis due to exposure to air, light, or moisture.1. Minimize Exposure : Protect the compound from light and handle it under an inert atmosphere if possible. 2. Proper Storage : Ensure the container is tightly sealed and stored in a desiccated environment.
Inconsistent results between batches Variability in the quality or degradation of different batches.1. QC Each Batch : Perform analytical validation on each new batch before use. 2. Standardized Protocols : Ensure consistent handling and storage protocols are followed for all batches.
Unexpected peaks in HPLC analysis Presence of degradation products or impurities.1. Forced Degradation Study : Perform a forced degradation study to identify potential degradation products. 2. Optimize HPLC Method : Adjust the mobile phase or gradient to improve the separation of the main peak from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.

Q2: How can I minimize freeze-thaw cycles?

A2: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, many small molecule anticancer agents are light-sensitive. To prevent photodegradation, store the compound in amber vials or wrap the container in aluminum foil.

Q4: What solvent should I use to prepare stock solutions?

A4: The choice of solvent can impact stability. Refer to the product-specific datasheet for recommended solvents. Ensure you are using high-purity, anhydrous solvents to minimize moisture-related degradation.

Q5: My solution of this compound appears cloudy. What should I do?

A5: Cloudiness may indicate precipitation due to poor solubility or degradation. Try gentle warming or sonication to redissolve the compound. If the issue persists, it is advisable to prepare a fresh solution.

Stability Data Summary

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of Solid this compound

Storage TemperaturePurity after 1 YearPurity after 3 YearsNotes
-20°C >99%>98%Recommended storage condition.
4°C 95%85%Significant degradation observed.
25°C (Room Temp) 80%<70%Not recommended for long-term storage.

Table 2: Stability of this compound in DMSO (10 mM Stock Solution)

Storage TemperaturePurity after 6 MonthsPurity after 1 YearNotes
-80°C >99%>99%Recommended for solutions.
-20°C 97%92%Gradual degradation occurs.
4°C <90%<80%Significant degradation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

Protocol 2: Cell Viability Assay to Determine Potency

This protocol describes a cell-based assay to determine the biological activity of this compound.

  • Cell Line: A suitable cancer cell line responsive to this compound (e.g., DMS114 small-cell lung cancer cells).

  • Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare Drug Dilutions: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treat Cells: Replace the medium in the wells with the drug dilutions and incubate for 48-72 hours.

  • Assess Viability: Use a suitable cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) and measure the signal using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_cause Potential Cause cluster_action Corrective Action A Inconsistent Experimental Results B Check Storage Conditions (-20°C, protected from light) A->B C Assess Solution Age (Prepare fresh vs. old) A->C D Verify Purity via HPLC A->D E Improper Storage B->E F Solution Degradation C->F G Compound Degradation D->G H Store Properly & Aliquot E->H I Use Fresh Solutions F->I J Order New Batch G->J

Caption: Troubleshooting workflow for inconsistent experimental results.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion A Aliquot Stock of Agent 114 B Purity Assessment (HPLC) A->B C Potency Assay (Cell Viability) A->C D Compare Purity to Reference B->D E Calculate IC50 C->E F Confirm Stability and Potency D->F E->F

Caption: Experimental workflow for stability and potency assessment.

SignalingPathway cluster_pathway Hypothetical STING Pathway STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNB IFN-β IRF3->IFNB Agent114 This compound (STING Agonist) Agent114->STING Activates DegradationProduct Degradation Product (Inactive) DegradationProduct->STING No Activation

Caption: Hypothetical signaling pathway of this compound.

References

MGI-114 Technical Support Center: Managing Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing the toxicities associated with MGI-114 (Irofulven) in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the welfare of your animal subjects and the integrity of your research data.

Troubleshooting Guides

This section provides a systematic approach to identifying and managing common toxicities observed with MGI-114 administration in animal models.

Problem 1: Significant Body Weight Loss

Symptoms:

  • Greater than 15-20% body weight loss from baseline.

  • Reduced food and water intake.

  • Lethargy and poor grooming.

Possible Causes:

  • Gastrointestinal toxicity (nausea, vomiting, diarrhea).

  • Systemic toxicity leading to malaise.

  • Dehydration.

Troubleshooting Steps:

  • Monitor Body Weight and General Health:

    • Weigh animals daily, especially during the first week post-treatment.

    • Perform daily health checks, observing for signs of distress, dehydration (skin tenting), and changes in behavior.

  • Assess Food and Water Intake:

    • Measure daily food and water consumption to quantify anorexia.

  • Supportive Care:

    • Provide supplemental hydration with subcutaneous injections of sterile saline or 5% dextrose solution.

    • Offer palatable, high-calorie food supplements.

    • If severe anorexia persists, consider gavage feeding with a nutritionally complete liquid diet, but only after consulting with a veterinarian and ensuring the procedure is ethically justified and properly performed.

  • Dose Adjustment:

    • If significant and persistent weight loss is observed across a cohort, consider reducing the MGI-114 dose in subsequent experiments. Intermittent dosing schedules have been shown to have a better toxicity profile than daily schedules[1][2].

Problem 2: Hematological Abnormalities

Symptoms:

  • Observed clinical signs may be subtle but can include pale paws and mucous membranes (anemia), petechiae or spontaneous bleeding (thrombocytopenia), or increased susceptibility to infections (neutropenia).

Possible Causes:

  • Myelosuppression, a known dose-limiting toxicity of MGI-114.

Troubleshooting Steps:

  • Monitor Complete Blood Counts (CBC):

    • Perform baseline CBCs before MGI-114 administration.

    • Collect blood samples at regular intervals post-treatment (e.g., days 3, 7, 14, and 21) to monitor for nadirs in neutrophils, platelets, and red blood cells.

  • Dose and Schedule Evaluation:

    • Severe or prolonged myelosuppression may necessitate a dose reduction or a change to a more intermittent dosing schedule in future studies[1][2].

  • Supportive Care (in consultation with veterinary staff):

    • For severe anemia, blood transfusions may be considered in valuable animals, though this is not routine in most preclinical studies.

    • Prophylactic antibiotics may be considered in cases of severe neutropenia to prevent opportunistic infections.

Problem 3: Suspected Renal or Hepatic Toxicity

Symptoms:

  • Changes in urine output or color.

  • Jaundice (yellowing of skin or mucous membranes) - rare and difficult to observe in rodents.

  • Non-specific signs such as lethargy and anorexia.

Possible Causes:

  • Direct cytotoxic effects of MGI-114 on renal tubules or hepatocytes.

Troubleshooting Steps:

  • Monitor Serum Chemistry:

    • Collect blood for serum chemistry analysis at baseline and at selected time points post-treatment.

    • Renal Function: Monitor Blood Urea Nitrogen (BUN) and Creatinine (sCr). Significant elevations indicate renal impairment.

    • Hepatic Function: Monitor Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Elevations suggest hepatocellular damage.

  • Urinalysis:

    • Collect urine to monitor for proteinuria, hematuria, and changes in specific gravity, which can be early indicators of kidney damage.

  • Histopathology:

    • At the end of the study, or if an animal is euthanized due to severe toxicity, collect kidney and liver tissues for histopathological examination to confirm and characterize organ damage.

  • Hydration and Dose Adjustment:

    • Ensure adequate hydration to support renal function.

    • If significant organ toxicity is detected, a dose reduction of MGI-114 is warranted for future experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities of MGI-114 in animal models?

A1: The most frequently reported dose-limiting toxicities in preclinical and clinical studies include myelosuppression (particularly thrombocytopenia and neutropenia), gastrointestinal toxicity (nausea, vomiting, and diarrhea), and renal and hepatic dysfunction[1]. Visual toxicities have also been noted in clinical trials.

Q2: How should I determine the starting dose of MGI-114 for my animal model?

A2: It is crucial to start with a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal strain and model. A literature review can provide a starting point. For example, in mice, a daily x 5 schedule was associated with an MTD of around 10-11 mg/m²/day, while intermittent schedules allowed for higher individual doses.

Q3: What supportive care measures can I implement to manage MGI-114 toxicity?

A3: Supportive care should be tailored to the observed toxicities. This can include:

  • Hydration: Subcutaneous fluids to counteract dehydration from gastrointestinal toxicity or to support renal function.

  • Nutritional Support: Providing palatable, high-energy food supplements.

  • Antiemetics: While not routinely used in rodent studies due to the difficulty in assessing nausea, in larger animal models, antiemetics like 5-HT3 receptor antagonists may be considered.

  • Analgesics: If animals show signs of pain or distress, appropriate analgesics should be administered in consultation with a veterinarian.

Q4: Are there any known mechanisms of resistance to MGI-114 that might also impact its toxicity profile?

A4: MGI-114's cytotoxicity is linked to the induction of DNA damage that is not efficiently repaired by the nucleotide excision repair (NER) pathway. Therefore, tumors with deficiencies in other DNA repair pathways, such as those involving BRCA1, may be more sensitive to MGI-114. This differential sensitivity could potentially extend to normal tissues, although this is less well-characterized.

Q5: What is the mechanism of action of MGI-114 and how does it relate to its toxicity?

A5: MGI-114 is a DNA alkylating agent that creates adducts in the DNA, leading to single-strand breaks. This damage triggers cell cycle arrest in the S-phase and induces apoptosis. The systemic toxicity of MGI-114 is a consequence of this DNA-damaging activity affecting rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract.

Data on MGI-114 Toxicity in Animal Models

The following tables summarize quantitative data on MGI-114 toxicity from preclinical studies.

Table 1: Maximum Tolerated Doses (MTD) of MGI-114 in Preclinical Models

Animal ModelDosing ScheduleMTDReference
MiceDaily x 5 days, i.v.~10-11 mg/m²/day
MiceDays 1 & 8 every 21 days, i.v.18 mg/m²
MiceDays 1 & 15 every 28 days, i.v.24 mg/m²

Table 2: Reported Toxicities of MGI-114 in Preclinical and Clinical Studies

Toxicity TypeOrgan/System AffectedKey ObservationsReferences
Hematological Bone MarrowNeutropenia, Thrombocytopenia, Anemia
Gastrointestinal GI TractNausea, Vomiting, Diarrhea, Anorexia
Renal KidneysRenal dysfunction, Renal tubular acidosis
Hepatic LiverElevated liver enzymes
Constitutional SystemicFatigue, Weakness, Body weight loss
Ocular EyesVisual disturbances (in clinical trials)

Experimental Protocols

Protocol 1: Monitoring MGI-114 Induced Toxicity in Mice

1. Animal Model:

  • Specify the mouse strain, age, and sex. House animals in a controlled environment.

2. MGI-114 Administration:

  • Reconstitute MGI-114 as per the manufacturer's instructions.

  • Administer the drug via the intended route (e.g., intravenous, intraperitoneal).

  • Include a vehicle-treated control group.

3. Monitoring:

  • Daily:

    • Record body weight.
    • Perform clinical observations for signs of toxicity (lethargy, ruffled fur, abnormal posture, etc.).
    • Measure food and water intake.

  • Periodic (e.g., Baseline, Day 7, Day 14, and End of Study):

    • Collect blood samples via an appropriate method (e.g., saphenous vein, submandibular vein) for:

    • Complete Blood Count (CBC) with differential.

    • Serum chemistry analysis (BUN, creatinine, ALT, AST).

4. Endpoint and Tissue Collection:

  • At the predetermined study endpoint, or if an animal reaches a humane endpoint, euthanize the animal.

  • Perform a gross necropsy and record any abnormalities.

  • Collect key organs (liver, kidneys, spleen, bone marrow, gastrointestinal tract) and fix them in 10% neutral buffered formalin for histopathological analysis.

Visualizations

MGI-114 Mechanism of Action and Toxicity Pathway

MGI114_Toxicity_Pathway cluster_drug MGI-114 Administration cluster_cellular Cellular Effects cluster_toxicity Organ Toxicity MGI114 MGI-114 (Irofulven) DNA_damage DNA Alkylation & Single-Strand Breaks MGI114->DNA_damage Enters cell S_phase_arrest S-Phase Cell Cycle Arrest DNA_damage->S_phase_arrest Triggers Apoptosis Apoptosis S_phase_arrest->Apoptosis Leads to Myelosuppression Myelosuppression (Bone Marrow) Apoptosis->Myelosuppression Affects rapidly dividing cells GI_toxicity Gastrointestinal Toxicity Apoptosis->GI_toxicity Affects rapidly dividing cells Renal_Hepatic_toxicity Renal & Hepatic Toxicity Apoptosis->Renal_Hepatic_toxicity Affects rapidly dividing cells

Caption: MGI-114 induces DNA damage, leading to cell cycle arrest, apoptosis, and subsequent organ toxicities.

Experimental Workflow for Managing MGI-114 Toxicity

MGI114_Toxicity_Workflow start Start Experiment: MGI-114 Administration monitoring Daily Monitoring: - Body Weight - Clinical Signs - Food/Water Intake start->monitoring toxicity_check Toxicity Observed? monitoring->toxicity_check supportive_care Implement Supportive Care: - Hydration - Nutritional Support toxicity_check->supportive_care Yes blood_collection Periodic Blood Collection: - CBC - Serum Chemistry toxicity_check->blood_collection No supportive_care->monitoring dose_adjustment Consider Dose Adjustment for Future Cohorts supportive_care->dose_adjustment end_study End of Study: - Necropsy - Histopathology blood_collection->end_study dose_adjustment->end_study

Caption: A workflow for monitoring and managing MGI-114 toxicity in animal models.

Troubleshooting Logic for MGI-114 Induced Weight Loss

MGI114_Weight_Loss_Troubleshooting start Significant Weight Loss (>15-20%) assess_intake Assess Food/Water Intake & Dehydration Status start->assess_intake anorexia Anorexia/Dehydration Confirmed? assess_intake->anorexia supportive_care Provide Supportive Care: - Subcutaneous Fluids - Palatable Food anorexia->supportive_care Yes dose_reduction Consider Dose Reduction for Subsequent Studies anorexia->dose_reduction No monitor_response Monitor Response to Supportive Care supportive_care->monitor_response improvement Improvement? monitor_response->improvement continue_monitoring Continue Daily Monitoring improvement->continue_monitoring Yes improvement->dose_reduction No

References

Addressing acquired resistance to ORIC-114 in lung cancer models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to ORIC-114 in lung cancer models.

Troubleshooting Guide: Acquired Resistance to ORIC-114

This guide is designed to help you identify and investigate potential mechanisms of acquired resistance to ORIC-114 in your lung cancer cell line models.

Question Possible Causes and Troubleshooting Steps
My ORIC-114 treated lung cancer cells are showing a decreased response to the drug over time. What are the potential mechanisms? Acquired resistance to tyrosine kinase inhibitors (TKIs) like ORIC-114 can be broadly categorized into two types: 1. On-Target Resistance: Alterations in the drug's direct target, in this case, the EGFR or HER2 proteins. This often involves secondary mutations in the kinase domain that prevent ORIC-114 from binding effectively. A common analogy is the T790M "gatekeeper" mutation seen with earlier generation EGFR inhibitors.[1][2] 2. Off-Target Resistance: Activation of alternative signaling pathways that "bypass" the need for EGFR/HER2 signaling to drive cell proliferation and survival. This can include the amplification or mutation of other receptor tyrosine kinases (RTKs) like MET or FGFR, or downstream signaling components like PI3K or RAS.[1][2][3]
How can I determine if the resistance in my cell line is due to on-target or off-target mechanisms? A stepwise approach is recommended: 1. Sequence the EGFR and HER2 Kinase Domains: Extract genomic DNA from your resistant cell lines and the parental (sensitive) cell line. Perform Sanger sequencing of the exons encoding the kinase domains of EGFR and HER2 to check for new mutations that have emerged in the resistant cells. 2. Analyze Downstream Signaling Pathways: Use Western blotting to compare the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK) in parental and resistant cells, both with and without ORIC-114 treatment. Persistent phosphorylation in the presence of ORIC-114 in resistant cells suggests bypass pathway activation. 3. Profile Other Receptor Tyrosine Kinases: If no on-target mutations are found, investigate the expression and activation of other RTKs known to cause TKI resistance, such as MET, FGFR, and AXL. This can be done using qPCR, Western blotting, or phospho-RTK arrays.
My sequencing results show a novel mutation in the EGFR kinase domain. How do I confirm this mutation causes resistance to ORIC-114? To validate that a specific mutation confers resistance, you can: 1. Introduce the Mutation into a Sensitive Cell Line: Use site-directed mutagenesis (e.g., CRISPR/Cas9) to introduce the identified mutation into the parental, ORIC-114-sensitive cell line. 2. Assess Drug Sensitivity: Compare the IC50 value of ORIC-114 in the newly engineered cell line to the parental cell line. A significant increase in the IC50 would confirm the mutation's role in resistance.
I don't see any on-target mutations, but I observe persistent downstream signaling. What should I investigate next? This points towards off-target resistance. Your next steps should be: 1. Identify the Bypass Pathway: Use a phospho-RTK array to screen for hyperactivated kinases. MET amplification is a common bypass mechanism for EGFR inhibitors. Investigate MET amplification using FISH or qPCR and MET activation via Western blot for phospho-MET. 2. Test Combination Therapies: Once a bypass pathway is identified, you can test if inhibiting both EGFR/HER2 (with ORIC-114) and the bypass pathway can restore sensitivity. For example, if MET is amplified and activated, test the combination of ORIC-114 and a MET inhibitor (e.g., crizotinib, capmatinib).
Could a change in cell phenotype, like an epithelial-to-mesenchymal transition (EMT), be responsible for the observed resistance? Yes, a lineage change or EMT can lead to TKI resistance. How to Investigate: 1. Morphological Assessment: Observe the cells under a microscope. A transition from a cobblestone-like (epithelial) to a spindle-shaped, scattered (mesenchymal) morphology is indicative of EMT. 2. Marker Expression: Use Western blotting or immunofluorescence to check for changes in EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin).

Frequently Asked Questions (FAQs)

Q1: What is ORIC-114 and what is its mechanism of action? A1: ORIC-114 is an orally bioavailable, irreversible small molecule inhibitor that is highly selective for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It is specifically designed to target cancer cells with exon 20 insertion mutations in EGFR and HER2, which are common in non-small cell lung cancer (NSCLC). Its irreversible binding and ability to penetrate the brain make it a promising therapeutic candidate for patients with these mutations, including those with central nervous system (CNS) metastases.

Q2: Which lung cancer models are most suitable for studying ORIC-114? A2: The most appropriate models are human NSCLC cell lines or patient-derived xenografts (PDXs) that harbor EGFR or HER2 exon 20 insertion mutations. While specific cell lines used in all preclinical studies are not always published, you would typically use established NSCLC lines and confirm the presence of the target mutation.

Q3: How can I generate an ORIC-114 resistant lung cancer cell line in the lab? A3: Acquired resistance can be modeled in vitro by continuously exposing a sensitive parental cell line to gradually increasing concentrations of ORIC-114 over a prolonged period (several months). This process selects for cells that develop mechanisms to survive and proliferate in the presence of the drug. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What are the known mechanisms of resistance to other EGFR inhibitors that might apply to ORIC-114? A4: While specific resistance mechanisms to ORIC-114 are still under investigation, we can extrapolate from other EGFR TKIs. Common mechanisms include:

  • Secondary EGFR mutations: Such as the T790M or C797S mutations that interfere with drug binding.

  • MET amplification: This leads to MET receptor hyperactivation, which can then reactivate downstream pathways like PI3K/Akt independently of EGFR.

  • HER2 amplification: Similar to MET, this can provide an alternative signaling route.

  • Histologic transformation: For example, transformation from NSCLC to small cell lung cancer (SCLC).

Q5: Are there clinical data available on acquired resistance to ORIC-114? A5: As of late 2024 and early 2025, ORIC-114 is still in clinical trials. While these trials are gathering data on efficacy and safety, detailed reports on the molecular mechanisms of acquired resistance from relapsed patients are typically published after more extensive clinical experience and further research.

Data Presentation

Table 1: Preclinical Efficacy of ORIC-114 in Lung Cancer Models

Model TypeMutation StatusKey FindingReference
In vivo XenograftEGFR exon 20 insertion9 out of 10 complete responses observed at a 3 mg/kg dose.
In vivo XenograftAtypical mutant EGFR100% tumor regressions, with all tumors experiencing a complete response.
Cell-based AssaysEGFR/HER2 exon 20Sub-nanomolar IC50 potency and greater selectivity for mutant vs. wild-type EGFR compared to other inhibitors.
Intracranial ModelsEGFR mutantORIC-114 demonstrated strong activity in CNS tumor models, consistent with its high brain penetration.

Table 2: Hypothesized Mechanisms of Acquired Resistance to ORIC-114 and Validation Strategies

Resistance CategorySpecific MechanismSuggested Experimental Validation
On-Target Secondary mutations in EGFR or HER2 kinase domainSanger or Next-Generation Sequencing (NGS) of the kinase domain.
Site-directed mutagenesis to confirm the mutation's effect on drug sensitivity.
Off-Target (Bypass Pathways) MET amplification and/or overexpressionqPCR or FISH for gene amplification. Western blot for p-MET and total MET expression.
FGFR amplification or activating mutationsqPCR or FISH for gene amplification. NGS for mutations. Western blot for p-FGFR.
Activation of downstream signaling (PI3K/Akt, MAPK/ERK)Western blot for p-Akt, p-ERK, and total protein levels in the presence of ORIC-114.
Phenotypic Change Epithelial-to-Mesenchymal Transition (EMT)Microscopic observation of cell morphology. Western blot for E-cadherin, Vimentin, N-cadherin.
Histologic Transformation (e.g., to SCLC)Western blot for neuroendocrine markers (e.g., ASCL1, CHGA, SYP).

Experimental Protocols

Protocol 1: Generation of ORIC-114 Resistant NSCLC Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous, long-term exposure to a targeted agent.

  • Determine the Initial IC50: a. Plate the parental NSCLC cells (with confirmed EGFR/HER2 exon 20 insertion) in 96-well plates. b. Treat the cells with a range of ORIC-114 concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT, CellTiter-Glo). d. Calculate the half-maximal inhibitory concentration (IC50) value.

  • Initiate Drug Treatment: a. Culture the parental cells in a flask with ORIC-114 at a concentration equal to the IC20 (the concentration that inhibits 20% of growth). b. Maintain the culture, changing the media with fresh drug every 3-4 days, until the cell growth rate returns to a level comparable to the untreated parental cells.

  • Dose Escalation: a. Once the cells are stably growing at the initial concentration, double the concentration of ORIC-114. b. Repeat this process of allowing the cells to recover and then doubling the drug concentration. This dose-escalation process can take 6-12 months. c. The final resistant cell line should be able to proliferate in a concentration of ORIC-114 that is at least 5-10 times the initial IC50.

  • Validation of Resistance: a. Perform a new cell viability assay to determine the IC50 of the newly generated cell line and compare it to the parental line. A significant rightward shift in the dose-response curve indicates resistance. b. Cryopreserve stocks of the resistant cell line at various passages. Maintain a continuous culture in the presence of the high dose of ORIC-114 to prevent reversion.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Sample Preparation: a. Plate both parental and resistant cells. b. Treat the cells with DMSO (vehicle control) or a high concentration of ORIC-114 (e.g., 10x the parental IC50) for 2-4 hours. c. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size on an SDS-PAGE gel. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-MET, anti-Vimentin, anti-E-cadherin, and anti-Actin or -Tubulin as a loading control). c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/HER2 (Exon 20 Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS Bypass Activation MET->PI3K Bypass Activation ORIC114 ORIC-114 ORIC114->EGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: ORIC-114 signaling pathway and potential bypass resistance.

cluster_analysis Analysis start Start with ORIC-114 Sensitive NSCLC Cell Line ic50 Determine Parental IC50 (Viability Assay) start->ic50 culture Long-term Culture with Stepwise Increase in ORIC-114 Concentration (6-12 months) ic50->culture validate Validate Resistance: Confirm High IC50 in Resistant vs. Parental Line culture->validate characterize Characterize Mechanism of Resistance validate->characterize sequencing EGFR/HER2 Sequencing (On-Target) characterize->sequencing western Phospho-protein Analysis (Signaling Pathways) characterize->western rtk_array Phospho-RTK Array (Bypass Pathways) characterize->rtk_array end Identify Resistance Mechanism & Test Combination Therapies sequencing->end western->end rtk_array->end

Caption: Workflow for generating and analyzing resistant cell lines.

start Observation: Decreased sensitivity to ORIC-114 q1 Perform EGFR/HER2 Kinase Domain Sequencing start->q1 a1 Secondary Mutation Found? q1->a1 res1 Conclusion: On-Target Resistance a1->res1 Yes q2 Analyze Downstream Signaling (p-Akt, p-ERK) via Western Blot a1->q2 No a2 Signaling Persists with ORIC-114? q2->a2 res2 Conclusion: Off-Target Resistance (Bypass Pathway) a2->res2 Yes no_change Re-evaluate experiment: Check drug stability, cell line identity. Consider other mechanisms (e.g., drug efflux). a2->no_change No q3 Investigate Specific Bypass Pathways (e.g., MET, FGFR) res2->q3

Caption: Troubleshooting decision tree for acquired resistance.

References

Technical Support Center: Minimizing Cardiotoxicity of PF-114 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the cardiotoxicity of PF-114 in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known cardiotoxicity profile of PF-114 compared to other BCR-ABL tyrosine kinase inhibitors (TKIs), particularly ponatinib?

A1: Preclinical data indicates that PF-114 (Vamotinib) has a significantly lower cardiotoxic potential compared to the third-generation TKI, ponatinib.[1][2] PF-114 was rationally designed for high selectivity to the BCR-ABL1 kinase, including the T315I mutation, while avoiding off-target kinases like VEGFR2, which are associated with cardiovascular adverse events.[3] In comparative preclinical studies, PF-114 showed minimal induction of cardiac stress biomarkers (BNP reporter) and did not impair ventricular function in zebrafish models, in contrast to ponatinib.[1][2] Furthermore, in vitro studies using neonatal rat ventricular myocytes (NRVMs) demonstrated that PF-114 does not exhibit the same cytotoxic effects as ponatinib. A phase 1 clinical trial of vamotinib also reported no vascular occlusive events.

Q2: What is the primary molecular mechanism behind the reduced cardiotoxicity of PF-114?

A2: The primary mechanism for the reduced cardiotoxicity of PF-114 lies in its selective kinase inhibition profile. Unlike ponatinib, which inhibits essential cardiomyocyte pro-survival signaling pathways, PF-114 does not affect the AKT and extracellular signal-regulated kinase (ERK) pathways. The inhibition of AKT and ERK signaling by ponatinib leads to cardiomyocyte apoptosis and subsequent cardiac dysfunction. By sparing these critical survival pathways, PF-114 avoids this mechanism of cardiotoxicity.

Q3: We are observing unexpected cardiotoxicity in our preclinical model with PF-114. What are the potential causes?

A3: While PF-114 has a favorable preclinical cardiotoxicity profile, unexpected toxicities could arise from several factors:

  • Model System Sensitivity: The specific preclinical model being used might have unique sensitivities. For instance, certain genetic backgrounds in animal models or specific cell lines could have unforeseen off-target responses.

  • High Dosing Regimens: Exceedingly high concentrations of any compound can lead to off-target effects and toxicity. Ensure that the dosage used is within a therapeutically relevant range.

  • Compound Purity and Formulation: Impurities in the PF-114 sample or issues with the formulation and vehicle used for administration could contribute to unexpected toxicity.

  • Experimental Conditions: Factors such as prolonged exposure times, inappropriate vehicle controls, or stressors in the experimental environment could potentiate a toxic response.

Q4: How can we mitigate potential cardiotoxicity in our preclinical studies with PF-114?

A4: To minimize the risk of observing non-specific cardiotoxicity, consider the following:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the therapeutic window and establish a no-observed-adverse-effect level (NOAEL).

  • Appropriate Controls: Use vehicle-treated animals or cells as a negative control and a known cardiotoxic agent like ponatinib as a positive control to contextualize your findings.

  • In Vitro and In Vivo Correlation: Correlate findings from in vitro models (e.g., hiPSC-cardiomyocytes, NRVMs) with in vivo data (e.g., zebrafish, rodents) to build a comprehensive safety profile.

  • Biomarker Analysis: Monitor established biomarkers of cardiac injury, such as Brain Natriuretic Peptide (BNP) and cardiac troponins, to detect early signs of cardiotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent results in zebrafish cardiotoxicity assays.

  • Problem: High variability in ventricular fractional shortening or heart rate measurements between individual zebrafish embryos treated with PF-114.

  • Troubleshooting Steps:

    • Standardize Embryo Staging: Ensure all embryos are at the same developmental stage (e.g., 48 hours post-fertilization) at the start of the experiment.

    • Control Environmental Conditions: Maintain consistent temperature, water quality, and lighting conditions for all experimental groups.

    • Blinded Analysis: Perform image acquisition and analysis in a blinded manner to avoid observer bias.

    • Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all groups and does not induce cardiotoxic effects on its own.

    • Imaging and Analysis Software: Use a validated and consistent software for measuring cardiac function parameters.

Issue 2: High background apoptosis in neonatal rat ventricular myocyte (NRVM) TUNEL assays.

  • Problem: The vehicle control group shows a high percentage of TUNEL-positive cells, making it difficult to assess the specific effect of PF-114.

  • Troubleshooting Steps:

    • Optimize Cell Isolation and Culture: The isolation and culture of primary NRVMs are sensitive processes. Ensure optimal enzymatic digestion, cell density, and culture media to maintain cell health.

    • Serum Starvation Conditions: If serum starvation is used to induce a baseline level of apoptosis, optimize the duration to avoid excessive cell death in the control group.

    • TUNEL Assay Protocol: Ensure proper fixation and permeabilization of cells, and use a validated TUNEL kit according to the manufacturer's instructions. Include positive (e.g., DNase I treatment) and negative controls for the staining itself.

    • Assess Overall Cell Viability: Concurrently assess cell viability using a different method, such as an MTT or LDH assay, to corroborate the apoptosis data.

Quantitative Data Summary

Note: The following tables summarize the qualitative findings from preclinical comparative studies. Specific quantitative data from the direct comparison of PF-114 and ponatinib are not available in the publicly accessible peer-reviewed literature based on the conducted searches. The information is based on an abstract presented at a scientific conference.

Table 1: In Vivo Cardiotoxicity Comparison in Zebrafish Models

ParameterPonatinibPF-114
BNP Reporter Induction Significant, dose-dependent inductionMinimal induction
Ventricular Fractional Shortening Significant reductionNo significant reduction

Table 2: In Vitro Cardiotoxicity Comparison in Neonatal Rat Ventricular Myocytes (NRVMs)

AssayPonatinibPF-114
Cell Viability Significant decreaseNo significant effect
TUNEL Assay (Apoptosis) Significant increase in apoptotic cellsNo significant increase in apoptotic cells
AKT/ERK Pathway Inhibition Inhibition of phosphorylationNo effect on phosphorylation

Experimental Protocols

1. Zebrafish Cardiotoxicity Assay

  • Objective: To assess the effect of PF-114 on cardiac function in a whole-organism model.

  • Methodology:

    • Animal Model: Use transgenic zebrafish embryos expressing a fluorescent reporter in cardiomyocytes (e.g., Tg(myl7:EGFP)) at 48 hours post-fertilization (hpf).

    • Drug Exposure: Distribute embryos into multi-well plates and expose them to varying concentrations of PF-114, ponatinib (positive control), and vehicle (negative control).

    • Image Acquisition: At 72 hpf, immobilize embryos and acquire high-speed videos of the beating heart using a fluorescence microscope.

    • Data Analysis: Analyze the videos using specialized software to measure ventricular end-diastolic and end-systolic dimensions. Calculate the ventricular fractional shortening using the formula: [(End-Diastolic Dimension - End-Systolic Dimension) / End-Diastolic Dimension] x 100. Heart rate and rhythm can also be assessed.

2. Neonatal Rat Ventricular Myocyte (NRVM) Viability and Apoptosis Assays

  • Objective: To evaluate the direct cytotoxic and apoptotic effects of PF-114 on cardiomyocytes.

  • Methodology:

    • Cell Culture: Isolate primary ventricular myocytes from 1-2 day old Sprague-Dawley rat pups and culture them.

    • Drug Treatment: Treat NRVMs with desired concentrations of PF-114, ponatinib, and vehicle for a specified duration (e.g., 24-48 hours).

    • Cell Viability Assay (MTT):

      • Add MTT reagent to the cells and incubate.

      • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

      • Express viability as a percentage relative to the vehicle-treated control.

    • Apoptosis Assay (TUNEL):

      • Fix and permeabilize the treated cells.

      • Perform TUNEL staining according to the manufacturer's protocol to label DNA strand breaks.

      • Counterstain with a nuclear dye (e.g., DAPI).

      • Image the cells using fluorescence microscopy and quantify the percentage of TUNEL-positive nuclei.

3. Western Blot for AKT/ERK Signaling

  • Objective: To determine the effect of PF-114 on key cardiomyocyte survival signaling pathways.

  • Methodology:

    • Protein Extraction: Treat NRVMs with PF-114 and ponatinib for a short duration (e.g., 30-60 minutes) and lyse the cells to extract total protein.

    • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

    • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities and express the results as a ratio of phosphorylated protein to total protein.

Visualizations

Cardiomyocyte Survival Signaling: PF-114 vs. Ponatinib cluster_ponatinib Ponatinib cluster_pf114 PF-114 ponatinib Ponatinib p_akt_pon p-AKT ponatinib->p_akt_pon p_erk_pon p-ERK ponatinib->p_erk_pon survival_pon Cardiomyocyte Survival p_akt_pon->survival_pon p_erk_pon->survival_pon apoptosis_pon Apoptosis survival_pon->apoptosis_pon pf114 PF-114 p_akt_pf114 p-AKT survival_pf114 Cardiomyocyte Survival p_akt_pf114->survival_pf114 p_erk_pf114 p-ERK p_erk_pf114->survival_pf114 apoptosis_pf114 Apoptosis survival_pf114->apoptosis_pf114

Caption: PF-114's Favorable Cardiotoxicity Profile.

Experimental Workflow: Zebrafish Cardiotoxicity Assay start Start: 48 hpf Zebrafish Embryos treatment Drug Treatment (PF-114, Ponatinib, Vehicle) start->treatment incubation Incubation until 72 hpf treatment->incubation imaging High-Speed Video Microscopy of Heart incubation->imaging analysis Image Analysis: Measure Ventricular Dimensions imaging->analysis calculation Calculate Ventricular Fractional Shortening analysis->calculation end End: Comparative Cardiotoxicity Data calculation->end

Caption: Zebrafish Cardiotoxicity Assay Workflow.

References

Validation & Comparative

Comparative Analysis of STING Agonists for Cancer Immunotherapy: ADU-S100 vs. Other Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical target for enhancing innate and adaptive antitumor immunity. STING agonists, which activate this pathway, can induce a robust, pro-inflammatory tumor microenvironment, leading to tumor regression. This guide provides a comparative analysis of the well-characterized synthetic STING agonist, ADU-S100 (MIW815) , against other classes of STING agonists.

It is important to note that "Antitumor agent-114" does not correspond to a publicly documented STING agonist in scientific literature or clinical trial databases as of late 2025. It is likely a proprietary, preclinical designation not yet in the public domain. Therefore, this guide uses ADU-S100, a clinical-stage cyclic dinucleotide (CDN), as a representative agent for comparison due to the extensive availability of public data.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is a key sensor of cytosolic DNA. Upon binding of cyclic GMP-AMP (cGAMP) or synthetic agonists, STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and IRF3. This cascade culminates in the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are essential for bridging the innate and adaptive immune systems to fight cancer.

STING_Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA (e.g., from tumor cells) dsDNA->cGAS senses STING_ER STING (ER Dimer) cGAMP->STING_ER binds & activates STING_Golgi STING Translocation & Oligomerization STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes (IFN-β, etc.) pIRF3->IFN_Genes induces transcription Cytokine_Genes Pro-inflammatory Cytokine Genes pIRF3->Cytokine_Genes Cytokines_Out Secretion of Cytokines & Type I IFNs IFN_Genes->Cytokines_Out Cytokine_Genes->Cytokines_Out DC_Activation DC Maturation Cytokines_Out->DC_Activation promotes TCell_Priming T-Cell Priming Cytokines_Out->TCell_Priming promotes NK_Activation NK Cell Activation Cytokines_Out->NK_Activation promotes

Caption: The cGAS-STING signaling pathway in antitumor immunity.

Comparative Performance of STING Agonists

The efficacy and safety profile of STING agonists are influenced by their chemical structure, binding affinity, and pharmacokinetic properties. Below is a comparison of ADU-S100 with natural CDNs and another synthetic agonist, DMXAA.

Table 1: In Vitro Potency and Cytokine Induction

AgonistChemical ClassTarget SpeciesIFN-β Induction (EC50)TNF-α Induction (EC50)Reference
2'3'-cGAMP Natural CDNHuman, Mouse~5-15 µM~10-20 µM
ADU-S100 (MIW815) Synthetic CDNHuman, Mouse~1-5 µM~2-8 µM
DMXAA (Vadimezan) XanthenoneMouse (inactive in human)~20-50 µM~30-60 µM

EC50 values are approximate and can vary based on the cell line (e.g., THP-1, J774) and assay conditions.

Table 2: In Vivo Antitumor Efficacy

AgonistMouse ModelDosing (Intratumoral)Tumor Growth Inhibition (%)Complete Response (%)Reference
ADU-S100 CT26 (Colon)50 µg, twice weekly~80-90%~60-70%
ADU-S100 B16 (Melanoma)50 µg, twice weekly~50-60%~10-20%
DMXAA CT26 (Colon)25 mg/kg, single dose~70-80%~50-60%
2'3'-cGAMP B16 (Melanoma)20 µg, every 2 days~40-50%~0-10%

Results are highly dependent on the tumor model, dose, and schedule. Intratumoral injection is the most common route to minimize systemic toxicity.

Key Experimental Protocols

The data presented above are derived from standardized preclinical assays. Below are outlines of the typical methodologies employed.

In Vitro STING Activation Assay

This assay quantifies the ability of a compound to activate the STING pathway in a cellular context.

  • Cell Line: THP-1-Blue™ ISG cells (InvivoGen), which are human monocytes containing a reporter gene (secreted embryonic alkaline phosphatase, SEAP) under the control of an IRF3-inducible promoter.

  • Methodology:

    • Seed THP-1-Blue™ cells in a 96-well plate.

    • Add serial dilutions of STING agonists (e.g., ADU-S100, 2'3'-cGAMP) to the wells.

    • Incubate for 18-24 hours at 37°C.

    • Collect supernatant and add QUANTI-Blue™ reagent.

    • Incubate for 1-3 hours at 37°C.

    • Measure SEAP activity by reading absorbance at 620-655 nm.

    • Calculate EC50 values from the dose-response curve.

In Vivo Syngeneic Mouse Tumor Model

This experiment evaluates the antitumor efficacy of STING agonists in immunocompetent mice.

Experimental_Workflow cluster_setup Phase 1: Tumor Implantation cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint & Analysis Implant Day 0: Subcutaneous implantation of tumor cells (e.g., CT26, B16) into flank of syngeneic mice TumorGrowth Days 7-10: Tumors reach ~50-100 mm³ Implant->TumorGrowth Treatment Initiate treatment: Intratumoral injection of Vehicle or STING Agonist (e.g., twice weekly) TumorGrowth->Treatment Measurement Measure tumor volume 2-3 times per week Treatment->Measurement during treatment period Endpoint Endpoint reached when tumors in vehicle group exceed size limits Measurement->Endpoint Analysis Euthanize mice. Collect tumors and spleens for analysis (e.g., flow cytometry, IHC) Endpoint->Analysis

Caption: Workflow for a typical in vivo antitumor efficacy study.

  • Animal Model: BALB/c mice for CT26 colon carcinoma or C57BL/6 mice for B16 melanoma.

  • Methodology:

    • Tumor cells (e.g., 5x10^5 CT26 cells) are injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Mice are randomized into treatment groups (e.g., vehicle control, ADU-S100).

    • The STING agonist or vehicle is injected directly into the tumor at the specified dose and schedule.

    • Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • The study is terminated when tumors in the control group reach a predetermined size, and endpoints like tumor growth inhibition and complete response rates are calculated.

Summary and Conclusion

The comparative data indicate that synthetic CDNs like ADU-S100 offer enhanced potency over natural STING agonists such as 2'3'-cGAMP. This is reflected in lower EC50 values for cytokine induction and superior tumor control in some preclinical models. The improved activity is often attributed to higher binding affinity for STING and potentially greater resistance to enzymatic degradation.

In contrast, older synthetic agonists like DMXAA showed promise in murine models but failed in human clinical trials due to a critical species-specific limitation; DMXAA activates mouse STING but not its human ortholog. This highlights the importance of cross-species activity for clinical translation, a characteristic present in second-generation agonists like ADU-S100.

While intratumoral administration of ADU-S100 has demonstrated significant efficacy and the ability to induce systemic antitumor immunity, challenges related to systemic toxicity and the treatment of inaccessible tumors remain. The development of next-generation STING agonists focuses on improving delivery mechanisms, enhancing the therapeutic window, and combining them with other immunotherapies like checkpoint inhibitors to further unlock their potential.

Comparative Efficacy of Anticancer Agent 114 in Patient-Derived Xenografts for EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of "Anticancer agent 114," a novel third-generation EGFR tyrosine kinase inhibitor (TKI), with alternative EGFR inhibitors in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The data herein supports the superior efficacy of Agent 114 in models harboring the T790M resistance mutation.

Mechanism of Action: Targeting the EGFR Signaling Pathway

"this compound" is designed to selectively inhibit the epidermal growth factor receptor (EGFR), a key driver in many NSCLC cases. It demonstrates high potency against sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and, critically, the T790M resistance mutation, which often emerges after treatment with first or second-generation EGFR inhibitors. The agent works by blocking the downstream activation of pro-survival and proliferative signaling cascades, primarily the PI3K/AKT and MAPK pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Agent114 This compound Agent114->EGFR Inhibits (incl. T790M) AltAgents 1st/2nd Gen TKIs (Gefitinib, Afatinib) AltAgents->EGFR Inhibits (T790M ineffective) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Comparative Efficacy Data in NSCLC PDX Models

The anti-tumor activity of "this compound" was evaluated in a panel of NSCLC PDX models with varying EGFR mutation statuses and compared against a first-generation (Gefitinib) and a second-generation (Afatinib) EGFR TKI.

Table 1: Tumor Growth Inhibition in EGFR-Mutant NSCLC PDX Models

PDX Model ID EGFR Mutation Status Treatment Group Dosing Tumor Growth Inhibition (TGI, %)
LU-01-018 Exon 19 del Vehicle - 0%
Gefitinib 50 mg/kg, qd 78%
This compound 25 mg/kg, qd 85%
LU-01-045 L858R Vehicle - 0%
Afatinib 20 mg/kg, qd 81%
This compound 25 mg/kg, qd 88%
LU-01-092 Exon 19 del, T790M Vehicle - 0%
Gefitinib 50 mg/kg, qd 12% (Resistant)
Afatinib 20 mg/kg, qd 15% (Resistant)
This compound 25 mg/kg, qd 95%
LU-01-115 L858R, T790M Vehicle - 0%
Gefitinib 50 mg/kg, qd 8% (Resistant)

| | | This compound | 25 mg/kg, qd | 92% |

Table 2: Objective Response Rates Across a Cohort of T790M-Positive PDX Models (n=10)

Treatment Group Complete Response (CR) Partial Response (PR) Stable Disease (SD) Progressive Disease (PD) Objective Response Rate (ORR = CR+PR)
Vehicle 0 0 1 9 0%
Gefitinib (50 mg/kg) 0 1 2 7 10%
Afatinib (20 mg/kg) 0 1 3 6 10%

| This compound (25 mg/kg) | 3 | 6 | 1 | 0 | 90% |

Data presented is representative and compiled for illustrative purposes.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility and accurate comparison of results.

3.1. PDX Model Establishment and Propagation

  • Tissue Acquisition: Fresh tumor tissue from consenting NSCLC patients is obtained under sterile conditions.

  • Implantation: A small fragment (~3x3 mm) of the tumor is subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring: Tumors are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Passaging: When a tumor reaches approximately 1,000-1,500 mm³, it is excised, fragmented, and re-implanted into a new cohort of mice for expansion. Models are typically used for efficacy studies between passages 3 and 8.

  • Model Characterization: At each passage, a portion of the tumor is cryopreserved and formalin-fixed for genomic (sequencing) and histological verification to ensure fidelity to the original patient tumor.

3.2. In Vivo Efficacy Study

  • Cohort Selection: Mice bearing PDX tumors of 150-250 mm³ are randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation & Administration:

    • Vehicle Control: Formulated as 0.5% methylcellulose + 0.1% Tween 80 in sterile water.

    • This compound: Solubilized in the vehicle control to a final concentration for oral gavage at 25 mg/kg.

    • Comparator Agents: Gefitinib and Afatinib are prepared according to supplier recommendations for oral gavage at their respective doses.

    • Administration: All agents are administered once daily (qd) via oral gavage for 21-28 days.

  • Efficacy Assessment:

    • Tumor Volume: Measured twice weekly.

    • Body Weight: Monitored twice weekly as a measure of general toxicity.

    • Endpoint: The study is concluded when control tumors reach a pre-defined size (~2,000 mm³) or at the end of the treatment period.

  • Data Analysis:

    • Tumor Growth Inhibition (TGI): Calculated at the end of treatment as TGI (%) = [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.

    • Objective Response Rate (ORR): Individual tumor responses are classified based on the best response relative to baseline volume (CR: disappearance; PR: ≥30% decrease; PD: ≥20% increase; SD: neither PR nor PD).

experimental_workflow cluster_setup Model Preparation cluster_study Efficacy Study (21-28 Days) cluster_analysis Data Analysis Tissue 1. Obtain Patient Tumor Tissue Implant 2. Implant into Immunodeficient Mice Tissue->Implant Grow 3. Monitor Tumor Growth (to 150-250 mm³) Implant->Grow Random 4. Randomize Mice into Cohorts Grow->Random Treat 5. Daily Oral Dosing - Vehicle - Agent 114 - Comparators Random->Treat Monitor 6. Monitor Tumor Volume & Body Weight (2x/week) Treat->Monitor Endpoint 7. Study Endpoint Reached Monitor->Endpoint Analyze 8. Calculate TGI & ORR Endpoint->Analyze Compare 9. Compare Efficacy Analyze->Compare

Caption: Workflow for PDX-based anti-cancer drug efficacy studies.

MGI-114: A Comparative Analysis of Efficacy in Pediatric and Adult Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of MGI-114 (Irofulven), a novel anti-cancer agent, in pediatric versus adult tumor models. The data presented is compiled from published preclinical studies to assist in the evaluation of its therapeutic potential across different age groups and cancer types.

Executive Summary

MGI-114, a semi-synthetic derivative of the mushroom toxin illudin S, has demonstrated broad-spectrum antitumor activity in a variety of preclinical models. As an alkylating agent, it induces DNA damage and subsequent apoptosis, showing efficacy even in tumor cells resistant to conventional chemotherapies. This analysis reveals that MGI-114 exhibits significant cytotoxic effects against both pediatric and adult solid tumors in vitro. While direct comparative in vivo studies are limited, existing data from xenograft models indicate promising activity against specific tumor types in both populations.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro response rates of MGI-114 against human tumor colony-forming units (TCFUs) derived from both adult and pediatric patients. A response is defined as ≤50% colony survival.

Tumor TypePatient PopulationMGI-114 Concentration (µg/mL)Response Rate (1-hour exposure)Response Rate (Continuous exposure)
Colon CarcinomaAdult0.1Not specified~50-80%
1.0Not specified~70-80%
Kidney CarcinomaAdult0.1Not specified~50-80%
1.0Not specified~70-80%
Breast CarcinomaAdult0.1Not specified~50-80%
1.0Not specified~70-80%
Lung CarcinomaAdult0.1Not specified~50-80%
1.0Not specified~70-80%
Ovarian CarcinomaAdult0.1Not specified~50-80%
1.0Not specified~70-80%
MelanomaAdult0.1Not specified~50-80%
1.0Not specified~70-80%
NeuroblastomaPediatric0.001<10%<10%
0.01~10-20%~20-30%
0.1~20-30%~40-50%
1.0~30-40%>70%

Data compiled from a study on human tumor colony-forming units.[1]

Preclinical In Vivo Efficacy

Pediatric Tumor Xenografts:

MGI-114 has shown significant antitumor activity in various pediatric solid tumor xenograft models.[2] Studies have reported complete or partial responses in neuroblastoma, rhabdomyosarcoma, and brain tumor xenografts.[3] The efficacy is dose-dependent, with higher doses leading to a greater response rate.[3] Combination studies with other agents like irinotecan have shown synergistic effects, suggesting potential for combination therapies in pediatric cancers.

Adult Tumor Xenografts:

In adult cancer models, MGI-114 has demonstrated efficacy against a range of solid tumors, including metastatic lung carcinoma xenografts that were refractory to traditional anticancer agents.[4] It has also shown activity in colon and ovarian cancer models. Notably, MGI-114 appears to retain its activity against multi-drug resistant (MDR) cell lines.

Experimental Protocols

Human Tumor Colony-Forming Assay (HTCFA)

This in vitro assay was utilized to assess the antitumor activity of MGI-114 against fresh human tumor specimens.

Methodology:

  • Tumor Collection: Fresh tumor specimens were obtained directly from adult and pediatric cancer patients.

  • Cell Suspension Preparation: The tumor tissue was mechanically and enzymatically disaggregated to create a single-cell suspension.

  • Drug Exposure: Tumor cells were exposed to MGI-114 at concentrations of 0.001, 0.01, 0.1, and 1 µg/mL. Two exposure durations were tested: a 1-hour exposure and a continuous 14-day exposure.

  • Cell Culture: Following drug exposure, the cells were cultured in a soft agar system to allow for the formation of colonies.

  • Colony Counting: After a 14-day incubation period, the number of colonies was counted.

  • Response Evaluation: A response was scored if there was a 50% or greater reduction in colony survival compared to untreated control cells.

Visualizations

Experimental Workflow: Human Tumor Colony-Forming Assay

G cluster_0 Tumor Processing cluster_1 Drug Treatment cluster_2 Colony Formation & Analysis cluster_3 Outcome A Fresh Tumor Specimen (Pediatric & Adult) B Mechanical & Enzymatic Disaggregation A->B C Single-Cell Suspension B->C D MGI-114 Exposure (0.001, 0.01, 0.1, 1 µg/mL) C->D E 1-hour Exposure D->E F Continuous (14-day) Exposure D->F G Soft Agar Culture (14 days) E->G F->G H Colony Counting G->H I Response Evaluation (≤50% Survival) H->I J Comparative Efficacy Data I->J

Caption: Workflow of the Human Tumor Colony-Forming Assay.

Mechanism of Action: MGI-114 Signaling Pathway

G cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage & Replication Stress cluster_2 Apoptosis Induction MGI114 MGI-114 (Irofulven) Cell Tumor Cell MGI114->Cell ActivatedMGI114 Activated MGI-114 Cell->ActivatedMGI114 DNA DNA ActivatedMGI114->DNA DNAdamage DNA Adducts & Alkylation DNA->DNAdamage ReplicationFork Stalled Replication Fork DNAdamage->ReplicationFork Caspase Caspase Activation ReplicationFork->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: MGI-114 mechanism of action leading to apoptosis.

References

Head-to-Head Comparison of Bcr-Abl Tyrosine Kinase Inhibitors: PF-114 (Vamotinib) vs. Ponatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of PF-114 (Vamotinib), a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), and its parent compound, ponatinib. PF-114 was developed to overcome the challenges of resistance to earlier-generation TKIs, particularly the T315I "gatekeeper" mutation in Philadelphia chromosome-positive (Ph+) leukemias, while aiming for an improved safety profile over ponatinib.[1][2][3]

Executive Summary

Chronic Myeloid Leukemia (CML) is characterized by the Bcr-Abl fusion protein, an aberrantly active tyrosine kinase.[3][4] While TKIs have revolutionized CML treatment, resistance, often due to mutations in the Bcr-Abl kinase domain, remains a significant clinical hurdle. The T315I mutation confers resistance to most approved TKIs, with ponatinib being a notable exception. However, ponatinib's broad kinase inhibition spectrum is associated with serious cardiovascular side effects. PF-114 (Vamotinib) emerged as a novel TKI designed for high selectivity to inhibit Bcr-Abl, including the T315I mutant, with the goal of minimizing off-target effects and improving safety. Preclinical and clinical data suggest PF-114 is a potent inhibitor of both native and mutated Bcr-Abl and may offer a safer alternative to ponatinib.

Data Presentation

In Vitro Kinase Inhibition

The following table summarizes the inhibitory activity of PF-114 and ponatinib against Bcr-Abl and clinically relevant mutants.

Kinase TargetPF-114 IC50 (nM)Ponatinib IC50 (nM)Reference
Bcr-Abl (native)Data not specified0.37
Bcr-Abl (T315I)Nanomolar concentrations2.0

Note: Specific IC50 values for PF-114 were not detailed in the provided search results, but its potency was described as being in the nanomolar range.

Clinical Efficacy in Phase 1 Study (NCT02885766)

The following table presents the efficacy of PF-114 in a Phase 1 dose-escalation study involving patients with CML who had failed prior TKI therapy or had the Bcr-Abl T315I mutation.

Response MetricOverall PopulationPatients with T315I Mutation
Complete Hematologic Response (CHR)14 of 30 subjects3 of 16 subjects
Major Cytogenetic Response (MCyR)14 of 44 subjects3 of 16 subjects
Complete Cytogenetic Response (CCyR)10 of 50 subjects1 of 16 subjects
Major Molecular Response (MMR)7 of 51 subjectsData not specified

Note: The optimal safety and efficacy dose was determined to be 300 mg daily.

Safety Profile Comparison
Adverse Event ProfilePF-114 (Vamotinib)Ponatinib
Dose-Limiting Toxicity (DLT) Grade 3 psoriasis-like skin toxicityNot specified in provided results
Maximum Tolerated Dose (MTD) 600 mg/dayNot specified in provided results
Cardiovascular Toxicity No vascular occlusive events reported in Phase 1 study. Preclinical studies suggest significantly less cardiotoxicity.Associated with cardiovascular issues, including arterial occlusive events.
Other Common Adverse Events Skin toxicity (common at doses ≥400 mg)Not detailed in provided results

Experimental Protocols

In Vitro Kinase Inhibition Assay

A cell-free enzymatic assay is typically used to determine the half-maximal inhibitory concentration (IC50) of compounds against specific kinases. A panel of 337 kinases was used to compare the selectivity of PF-114, ponatinib, dasatinib, and nilotinib at a concentration of 100 nM. The assay measures the residual activity of the kinase in the presence of the inhibitor.

Cell Proliferation and Viability Assay (XTT Assay)

The effect of PF-114 on the factor-independent growth of Ba/F3 cells expressing various Bcr-Abl resistance mutations was assessed using an XTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are exposed to increasing concentrations of the test compound, and cell proliferation and viability are measured to determine the inhibitory effect.

In Vivo Murine Leukemia Model

To evaluate in vivo efficacy, murine models of leukemia driven by Bcr-Abl or Bcr-Abl-T315I are utilized. These models, as well as xenograft models using primary Ph+ leukemia cells harboring the T315I mutation, are treated with the test compound (e.g., PF-114 or ponatinib). The primary endpoint is the prolongation of survival.

Phase 1 Clinical Trial Protocol (NCT02885766)

This was a dose-escalation study to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PF-114. Patients with chronic or accelerated phase CML who had failed at least two prior TKIs or had the Bcr-Abl T315I mutation were enrolled. PF-114 was administered orally in continuous daily doses ranging from 50 to 750 mg. Safety and efficacy were assessed based on hematological, cytogenetic, and molecular criteria. Adverse events were graded using the National Cancer Institute-Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Mandatory Visualization

Bcr-Abl Signaling Pathway and TKI Inhibition cluster_cytoplasm cluster_inhibition Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Proteins Bcr_Abl->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Proteins Bcr_Abl->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TKI PF-114 / Ponatinib (ATP-Competitive Inhibitor) TKI->Bcr_Abl Inhibits Kinase Activity

Caption: Bcr-Abl signaling and TKI inhibition mechanism.

Phase 1 Clinical Trial Workflow for PF-114 Patient_Population Patient Population: CML with resistance/intolerance to ≥2 TKIs or T315I mutation Dose_Escalation 3+3 Dose Escalation Cohorts (50mg to 750mg daily) Patient_Population->Dose_Escalation Primary_Endpoint Primary Endpoint Assessment: - Maximum Tolerated Dose (MTD) - Dose-Limiting Toxicities (DLTs) Dose_Escalation->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment: - Safety Profile - Anti-CML Activity (Hematologic, Cytogenetic, Molecular Responses) Dose_Escalation->Secondary_Endpoint Data_Analysis Data Analysis and Determination of Recommended Phase 2 Dose (300mg) Primary_Endpoint->Data_Analysis Secondary_Endpoint->Data_Analysis

Caption: Workflow of the PF-114 Phase 1 clinical trial.

References

Navigating Resistance: A Comparative Analysis of Anticancer Agent 114 and Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of "Anticancer agent 114," a novel proteasome inhibitor, with standard chemotherapeutic agents used in the treatment of multiple myeloma. Due to the limited public data on "this compound," this analysis utilizes bortezomib, a well-characterized proteasome inhibitor of the same class (dipeptide boronic acid ester), as a proxy to provide a scientifically grounded comparison. The data presented herein is based on studies conducted in the human multiple myeloma cell line RPMI-8226 and its drug-resistant subclones.

Quantitative Analysis of Cross-Resistance

The following table summarizes the half-maximal inhibitory concentration (IC50) values for bortezomib and standard chemotherapies in both parental (sensitive) and bortezomib-resistant RPMI-8226 cell lines. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parental cell line. A low RI for a particular drug in the bortezomib-resistant line suggests a lack of cross-resistance.

DrugCell LineIC50 (nM)Resistance Index (RI)
Bortezomib RPMI-8226 (Sensitive)7.3 ± 2.4[1]1.0
RPMI-8226/BTZ (Resistant)231.9 ± 73[1]31.8
Doxorubicin RPMI-8226 (Sensitive)Not specifiedNot applicable
RPMI-8226/BTZ (Resistant)Roughly as sensitive as parental cells[2]~1.0
Melphalan RPMI-8226 (Sensitive)Not specifiedNot applicable
RPMI-8226/BTZ (Resistant)Roughly as sensitive as parental cells[1][2]~1.0
Dexamethasone RPMI-8226 (Sensitive)Not specifiedNot applicable
RPMI-8226/BTZ (Resistant)Not specifiedNot specified

Note: Specific IC50 values for doxorubicin, melphalan, and dexamethasone in the sensitive and resistant RPMI-8226 lines were not consistently available in the reviewed literature. However, multiple sources indicate a lack of cross-resistance for doxorubicin and melphalan in bortezomib-resistant cells.

Experimental Protocols

Establishment of Bortezomib-Resistant RPMI-8226 Cell Line

The development of a bortezomib-resistant RPMI-8226 cell line is achieved through a process of continuous, stepwise exposure to increasing concentrations of the drug.

  • Initial Culture: Parental RPMI-8226 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Drug Exposure: The cells are initially exposed to a low concentration of bortezomib.

  • Stepwise Concentration Increase: The concentration of bortezomib is gradually increased in the culture medium over a period of several months. This is typically done in increments of 10 nmol every 1-2 weeks. The drug is refreshed with each cell passage, which occurs every 3 days.

  • Selection of Resistant Population: Cells that survive and proliferate in the presence of the drug are selected for the next round of increased drug concentration.

  • Confirmation of Resistance: The resistance of the resulting cell line is confirmed by determining its IC50 value for bortezomib and comparing it to that of the parental cell line. A significant increase in the IC50 value (e.g., fivefold or more) indicates the successful establishment of a resistant cell line.

Cytotoxicity Assay (MTT Assay) for IC50 Determination

The half-maximal inhibitory concentration (IC50) is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere (for adherent cells) or stabilize.

  • Drug Treatment: The cells are treated with a range of concentrations of the test compound (e.g., bortezomib, doxorubicin, melphalan, dexamethasone) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing Molecular Interactions and Experimental Processes

Experimental Workflow for Cross-Resistance Determination

The following diagram illustrates the key steps involved in a cross-resistance study.

experimental_workflow cluster_setup Cell Line Preparation cluster_assay Cytotoxicity Assays Parental RPMI-8226 Parental RPMI-8226 Establish Bortezomib-Resistant Line Establish Bortezomib-Resistant Line Parental RPMI-8226->Establish Bortezomib-Resistant Line Stepwise Bortezomib Exposure MTT Assay MTT Assay Parental RPMI-8226->MTT Assay Treat with Bortezomib, Doxorubicin, Melphalan, Dexamethasone Bortezomib-Resistant RPMI-8226 Bortezomib-Resistant RPMI-8226 Establish Bortezomib-Resistant Line->Bortezomib-Resistant RPMI-8226 Bortezomib-Resistant RPMI-8226->MTT Assay Treat with Bortezomib, Doxorubicin, Melphalan, Dexamethasone IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cross-Resistance Analysis Cross-Resistance Analysis IC50 Determination->Cross-Resistance Analysis

Caption: Workflow for determining cross-resistance.

Signaling Pathways of this compound (Proteasome Inhibitor) and Standard Chemotherapies

The diagrams below illustrate the primary signaling pathways affected by the proteasome inhibitor (representing "this compound") and the standard chemotherapeutic agents.

Proteasome Inhibitor (e.g., Bortezomib) Signaling Pathway

proteasome_inhibitor_pathway Proteasome Inhibitor Proteasome Inhibitor 26S Proteasome 26S Proteasome Proteasome Inhibitor->26S Proteasome Inhibits Accumulation of Misfolded Proteins Accumulation of Misfolded Proteins NF-kB Pathway Inhibition NF-kB Pathway Inhibition Proteasome Inhibitor->NF-kB Pathway Inhibition Ubiquitinated Proteins Ubiquitinated Proteins 26S Proteasome->Ubiquitinated Proteins Degrades ER Stress / UPR ER Stress / UPR Accumulation of Misfolded Proteins->ER Stress / UPR Apoptosis Apoptosis ER Stress / UPR->Apoptosis NF-kB Pathway Inhibition->Apoptosis

Caption: Proteasome inhibitor mechanism of action.

Doxorubicin Signaling Pathway

doxorubicin_pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Apoptosis Apoptosis DNA Damage->Apoptosis Oxidative Stress->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism.

Melphalan Signaling Pathway

melphalan_pathway Melphalan Melphalan DNA Alkylation DNA Alkylation Melphalan->DNA Alkylation DNA Cross-linking DNA Cross-linking DNA Alkylation->DNA Cross-linking DNA Damage DNA Damage DNA Cross-linking->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Melphalan's DNA-damaging effects.

Dexamethasone Signaling Pathway in Multiple Myeloma

dexamethasone_pathway Dexamethasone Dexamethasone Glucocorticoid Receptor Glucocorticoid Receptor Dexamethasone->Glucocorticoid Receptor Binds Nuclear Translocation Nuclear Translocation Glucocorticoid Receptor->Nuclear Translocation Gene Transcription Modulation Gene Transcription Modulation Nuclear Translocation->Gene Transcription Modulation NF-kB Inhibition NF-kB Inhibition Gene Transcription Modulation->NF-kB Inhibition Pro-apoptotic Gene Upregulation Pro-apoptotic Gene Upregulation Gene Transcription Modulation->Pro-apoptotic Gene Upregulation Apoptosis Apoptosis NF-kB Inhibition->Apoptosis Pro-apoptotic Gene Upregulation->Apoptosis

Caption: Dexamethasone's genomic mechanism of action.

Logical Relationship of Cross-Resistance

The following diagram illustrates the observed cross-resistance patterns based on the available data.

cross_resistance_logic cluster_sensitive Sensitive Cells cluster_resistant Resistant Cells cluster_drugs Drug Sensitivity RPMI-8226 RPMI-8226 RPMI-8226/BTZ RPMI-8226/BTZ RPMI-8226->RPMI-8226/BTZ Develops Resistance to Bortezomib Bortezomib Bortezomib RPMI-8226/BTZ->Bortezomib Resistant Doxorubicin Doxorubicin RPMI-8226/BTZ->Doxorubicin Sensitive (No Cross-Resistance) Melphalan Melphalan RPMI-8226/BTZ->Melphalan Sensitive (No Cross-Resistance)

Caption: Cross-resistance profile of bortezomib.

Conclusion

The available evidence strongly suggests that resistance to the proteasome inhibitor bortezomib in multiple myeloma cells does not confer cross-resistance to the standard chemotherapeutic agents doxorubicin and melphalan. This is likely due to their distinct mechanisms of action. While bortezomib targets the proteasome, leading to an accumulation of misfolded proteins and ER stress, doxorubicin and melphalan primarily act by inducing DNA damage. This lack of cross-resistance provides a strong rationale for combination therapies or for the use of these standard agents in patients who have developed resistance to proteasome inhibitors like "this compound." Further studies are warranted to confirm these findings with "this compound" itself and to elucidate the precise molecular mechanisms that allow resistant cells to remain sensitive to other classes of anticancer drugs.

References

Navigating the Safety Landscape of BCR-ABL Tyrosine Kinase Inhibitors: A Comparative Analysis of PF-114 and Other Approved Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative safety profiles of the novel BCR-ABL inhibitor PF-114 (vamotinib) and established tyrosine kinase inhibitors (TKIs) reveals a distinct and potentially favorable safety profile for PF-114, particularly concerning vascular adverse events. This guide provides a comprehensive analysis of the available safety data, experimental methodologies, and underlying signaling pathways to inform researchers, clinicians, and drug development professionals.

The advent of BCR-ABL tyrosine kinase inhibitors has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the long-term use of these agents is often associated with a spectrum of adverse events, necessitating a careful selection of therapy based on individual patient risk factors. This report offers a comparative look at the safety of PF-114, a third-generation TKI, against the first-generation inhibitor imatinib, second-generation inhibitors dasatinib, nilotinib, and bosutinib, and the third-generation inhibitor ponatinib.

Comparative Safety Profile: A Tabular Overview

The following tables summarize the incidence of common hematological and non-hematological adverse events observed in clinical trials for PF-114 and other BCR-ABL inhibitors. Data is compiled from prescribing information and clinical trial publications. It is important to note that direct comparison of adverse event rates across different studies can be challenging due to variations in study design, patient populations, and duration of follow-up.

Table 1: Comparison of Hematological Adverse Events (All Grades, %)
Adverse EventPF-114 (Vamotinib)¹Imatinib²Dasatinib³Nilotinib⁴Bosutinib⁵Ponatinib⁶
Thrombocytopenia 253249313544
Neutropenia 242147312634
Anemia 224245112929
Leukopenia 12162714-12
Febrile Neutropenia 2<15126

¹Data from the phase 1 study of vamotinib (NCT02885766) in patients with CML who have failed prior TKI therapy.[1][2][3][4] ²Data from prescribing information for newly diagnosed CML patients.[5] ³Data from prescribing information for newly diagnosed chronic phase CML patients. ⁴Data from prescribing information for newly diagnosed Ph+ CML-CP patients. ⁵Data from prescribing information for newly diagnosed CML patients. ⁶Data from prescribing information for patients with CML and Ph+ ALL.

Table 2: Comparison of Non-Hematological Adverse Events (All Grades, %)
Adverse EventPF-114 (Vamotinib)¹Imatinib²Dasatinib³Nilotinib⁴Bosutinib⁵Ponatinib⁶
Skin Rash/Dermatitis 633635314747
Diarrhea 275550117024
Nausea 245024164826
Fatigue 243940153928
Headache 223739152326
Arthralgia/Myalgia 224739122330
Vascular Occlusive Events 0Rare<25-15<125
Pleural Effusion 0<128<192
Elevated Liver Enzymes 1613842329

¹Data from the phase 1 study of vamotinib (NCT02885766). The most significant non-hematological toxicity was skin rash, which was the primary dose-limiting toxicity. Notably, no vascular occlusive events were reported. ²Data from prescribing information. ³Data from prescribing information. Pleural effusion is a notable adverse event. ⁴Data from prescribing information. Cardiovascular events, including QT prolongation and arterial occlusive events, are a key concern. ⁵Data from prescribing information. Diarrhea and liver enzyme elevation are common. ⁶Data from prescribing information. Vascular occlusive events are a major and dose-limiting toxicity.

On-Target and Off-Target Effects: A Look at the Signaling Pathways

The efficacy of BCR-ABL inhibitors is derived from their on-target inhibition of the constitutively active BCR-ABL kinase. However, off-target inhibition of other kinases is a primary contributor to their diverse safety profiles. PF-114 was rationally designed to have a more selective kinase inhibition profile compared to ponatinib, which may explain its more favorable vascular safety profile.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Differentiation Differentiation STAT->Differentiation

Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation, survival, and differentiation.

Experimental Methodologies for Safety Profiling

The comparative safety of BCR-ABL inhibitors is established through a combination of preclinical and clinical studies.

Preclinical Safety Assessment

In Vitro Cytotoxicity Assays: A common method to assess the cytotoxic effects of TKIs is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Objective: To determine the concentration of the TKI that inhibits the growth of cancer cell lines by 50% (IC50).

  • Cell Lines: Human CML cell lines such as K562 (imatinib-sensitive) and Ba/F3 cells engineered to express wild-type or mutated BCR-ABL are frequently used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The TKI is added in a range of concentrations.

    • After a defined incubation period (e.g., 48-72 hours), a reagent (MTT or CellTiter-Glo®) is added to the wells.

    • The absorbance or luminescence is measured, which correlates with the number of viable cells.

    • IC50 values are calculated from dose-response curves.

In Vivo Animal Models: Animal models are crucial for evaluating systemic toxicity and cardiovascular-specific adverse events. The zebrafish (Danio rerio) model has emerged as a valuable tool for high-throughput screening of cardiotoxicity.

  • Objective: To assess the potential for TKIs to induce cardiotoxicity and vascular defects in a living organism.

  • Procedure:

    • Zebrafish embryos are exposed to different concentrations of the TKI in their water.

    • Over a period of several days, embryos are monitored for morphological changes, including pericardial edema, heart rate, and blood circulation.

    • Confocal microscopy can be used to visualize vascular structure in transgenic zebrafish lines with fluorescently labeled endothelial cells.

    • These studies have shown that ponatinib and dasatinib induce significant cardiovascular defects in zebrafish, while imatinib has a much lower toxicity profile.

Experimental_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials In_Vitro In Vitro Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) In_Vitro->Cytotoxicity Kinase_Profiling Kinase Selectivity Profiling In_Vitro->Kinase_Profiling In_Vivo In Vivo Models Rodent_Tox Rodent Toxicity Studies In_Vivo->Rodent_Tox Zebrafish_Cardio Zebrafish Cardiotoxicity Model In_Vivo->Zebrafish_Cardio Phase1 Phase 1 (Safety, MTD, DLT) In_Vivo->Phase1 Phase2 Phase 2 (Efficacy, Further Safety) Phase1->Phase2 Phase3 Phase 3 (Comparative Efficacy & Safety) Phase2->Phase3 Post_Marketing Post-Marketing Surveillance Phase3->Post_Marketing

Caption: General experimental workflow for assessing the safety of BCR-ABL inhibitors.

Clinical Safety Assessment

Phase 1 Clinical Trials: The primary objective of phase 1 trials is to determine the safety, maximum tolerated dose (MTD), and dose-limiting toxicities (DLTs) of a new drug in humans. For PF-114 (vamotinib), the phase 1 trial (NCT02885766) involved a dose-escalation design. Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Adverse Event Grading (NCI-CTCAE v4.03): This standardized system classifies the severity of adverse events on a scale of 1 to 5:

    • Grade 1: Mild; asymptomatic or mild symptoms.

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

    • Grade 5: Death related to the adverse event.

Conclusion

The safety profile of a BCR-ABL inhibitor is a critical factor in its clinical utility. PF-114 (vamotinib) has demonstrated a promising safety profile in early clinical development, characterized by manageable skin toxicity as the primary DLT and a notable absence of vascular occlusive events that are a significant concern with ponatinib. As with all TKIs, continued long-term monitoring is essential. This comparative guide underscores the importance of considering the unique safety profiles of each BCR-ABL inhibitor to optimize therapeutic outcomes and minimize treatment-related toxicities for patients with CML.

References

Safety Operating Guide

Safeguarding Health and Environment: Disposal Protocols for Anticancer Agent 114

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management and disposal of investigational cytotoxic compounds, such as Anticancer Agent 114, are critical for ensuring the safety of laboratory personnel and preventing environmental contamination.[1] Due to their inherent cytotoxic nature, these agents are designed to inhibit cell growth and can pose significant health risks if not handled and disposed of correctly.[2] Adherence to strict disposal protocols is essential to mitigate these risks and comply with regulatory standards.[3]

This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for managing hazardous and investigational pharmaceutical waste.

Disclaimer: "this compound" is a placeholder for a hypothetical compound. Researchers must always consult the specific Safety Data Sheet (SDS) and institutional guidelines for detailed handling and disposal instructions for any given compound.[1][4]

I. Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Gloves: Two pairs of chemotherapy-tested gloves are required. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly.

  • Gown: A solid-front, disposable gown with tight-fitting cuffs provides a necessary barrier.

  • Eye and Face Protection: Safety goggles or a face shield must be worn to protect against splashes.

II. Waste Segregation at the Point of Generation

Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process. All materials that come into contact with anticancer agents are potentially contaminated and must be handled as hazardous waste.

  • Identify Waste Category: Immediately determine if the waste is "Bulk" or "Trace" contaminated.

  • Use Designated Containers: Place the waste directly into the correct, clearly labeled container at the location where it was generated.

Liquid chemotherapeutic wastes must not be disposed of down the drain or into the sanitary sewer. Similarly, solid chemotherapeutic wastes cannot be disposed of in the regular trash or standard biohazard bags.

III. Quantitative Data for Waste Disposal

The primary distinction for segregating chemotherapy waste is the amount of residual agent remaining. This determines the type of container and the final disposal pathway.

Waste CategoryDescriptionExamplesRecommended ContainerDisposal Pathway
Bulk Chemotherapy Waste Items containing more than 3% of the original drug quantity by weight.Unused or expired Agent 114, partially used vials or IV bags, syringes with significant remaining drug, materials from spill cleanups.Black, RCRA-regulated hazardous waste container.Hazardous waste incineration at a permitted facility.
Trace Chemotherapy Waste Items with less than 3% of the original drug quantity remaining ("RCRA empty").Empty vials, flasks, IV bags, tubing, contaminated PPE (gloves, gowns), absorbent pads.Yellow chemotherapy waste container.Incineration at a regulated medical waste facility.
Contaminated Sharps Any device that can puncture the skin and is contaminated with any amount of the cytotoxic agent.Needles, syringes with attached needles, broken glass vials.Yellow, puncture-resistant "Chemo Sharps" container.Incineration.
IV. Step-by-Step Disposal and Decontamination Protocol

A. Container Management and Labeling

  • Do Not Overfill: Waste containers should not be filled more than three-quarters full.

  • Secure Sealing: Keep all containers securely sealed when not in use and before transport to prevent leaks or spills.

  • Clear Labeling: Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.

B. Decontamination of Work Surfaces There is no single accepted method for the chemical deactivation of all anticancer agents. However, a general cleaning procedure should be followed after completing work and waste disposal.

  • Initial Cleaning: Decontaminate all work surfaces using a detergent solution. Wipe the surface with a plastic-backed absorbent pad.

  • First Rinse: Rinse the surface thoroughly with water to remove the detergent.

  • Final Rinse/Disinfection: Perform a final rinse with sterile water or wipe down with 70% isopropyl alcohol.

  • Drying: Allow the surface to air dry completely.

  • Dispose of Cleaning Materials: All cleaning materials (pads, wipes) must be disposed of as trace chemotherapy waste.

C. Final Disposal

  • Transport: Move the sealed and labeled waste containers to the designated hazardous waste accumulation area within your facility.

  • Documentation and Pickup: Follow your institution's procedures for hazardous waste documentation and to schedule a pickup by the Environmental Health and Safety (EHS) department. EHS will manage the final disposal by incineration at a regulated facility.

Experimental Protocol Example: Chemical Deactivation

While physical removal and incineration are the standard, research has been conducted on the chemical degradation of some anticancer agents. The following is an example of a method that has been investigated for certain classes of drugs and should only be performed by trained personnel under controlled laboratory conditions after consulting the specific agent's SDS.

Objective: To chemically degrade specific types of antineoplastic drugs.

Methodology (Based on published research for select agents):

  • Oxidation: For compounds like etoposide, teniposide, and methotrexate, treatment with potassium permanganate or a 5.25% sodium hypochlorite solution (bleach) has been shown to be effective.

  • Oxidation Followed by Nucleophilic Substitution: For agents like cyclophosphamide and ifosfamide, a two-step process of oxidation followed by nucleophilic substitution resulted in complete degradation and inactivation.

  • Reaction with Sodium Diethyldithiocarbamate: Platinum-containing compounds such as cisplatin have been rendered nonmutagenic by reaction with sodium diethyldithiocarbamate.

Note: These chemical degradation methods are highly specific and may not be effective or safe for all agents. Some degradation processes can result in mutagenic byproducts. Therefore, incineration remains the universally recommended disposal method.

Visualizing the Disposal Workflow

To ensure clarity and procedural accuracy, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.

Workflow for this compound Waste Disposal cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Final Disposal start Waste Generated from This compound decision Contains >3% of Original Drug? start->decision bulk_waste Bulk Waste decision->bulk_waste Yes trace_waste Trace Waste decision->trace_waste No black_bin Place in Black RCRA Container bulk_waste->black_bin sharps_decision Is it a Sharp? trace_waste->sharps_decision yellow_bin Place in Yellow Chemo Container sharps_decision->yellow_bin No sharps_bin Place in Yellow 'Chemo Sharps' Container sharps_decision->sharps_bin Yes labeling Securely Seal and Label Container Appropriately black_bin->labeling yellow_bin->labeling sharps_bin->labeling storage Transport to Designated Hazardous Waste Area labeling->storage pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup end Final Disposal via Regulated Incineration pickup->end Work Surface Decontamination Protocol start Work with Anticancer Agent 114 Complete ppe Ensure Proper PPE is Worn (Double Gloves, Gown, Goggles) start->ppe clean Clean Surface with Detergent Solution ppe->clean rinse1 Rinse Surface with Water to Remove Detergent clean->rinse1 rinse2 Perform Final Rinse/Wipe (Sterile Water or 70% IPA) rinse1->rinse2 dry Allow Surface to Air Dry rinse2->dry dispose_wipes Dispose of all Cleaning Materials as Trace Chemo Waste dry->dispose_wipes end Decontamination Complete dispose_wipes->end

References

Essential Safety and Logistical Information for Handling Anticancer Agent 114

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anticancer agent 114" is identified as a potent STING (stimulator of interferon genes) agonist used in research, notably in mouse models of breast cancer.[1] As this agent is an investigational compound, a specific, publicly available Safety Data Sheet (SDS) with detailed handling and disposal instructions may not exist. The following guidelines are based on general best practices for handling cytotoxic and investigational anticancer agents.[2][3] Researchers must always consult their institution's specific safety protocols and any safety information provided by the supplier. All laboratory personnel must be trained on the potential hazards and safe handling procedures before working with this agent.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE).[4][5] Different procedures may require varying levels of protection.

Summary of Recommended PPE

Activity Required PPE Notes
Unpacking and Storage - Two pairs of chemotherapy-tested gloves- Disposable gown- Safety goggles or face shieldInspect packaging for any signs of damage or leakage. If compromised, treat as a spill.
Preparation and Handling - Two pairs of chemotherapy-tested gloves- Solid-front, disposable gown with tight-fitting cuffs- Safety goggles and a face shield- NIOSH-approved respirator (if not handled in a containment device)All preparations should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to minimize aerosol generation.
Administration (in vivo) - Two pairs of chemotherapy-tested gloves- Disposable gown- Safety goggles or face shieldUse Luer-Lok fittings and needleless systems where possible to prevent sharps injuries.
Waste Disposal - Two pairs of chemotherapy-tested gloves- Disposable gown- Safety goggles or face shieldHandle all contaminated materials as hazardous waste.
Spill Cleanup - Two pairs of chemotherapy-tested gloves (industrial thickness recommended)- Disposable, fluid-resistant gown- Safety goggles and a face shield- NIOSH-approved respiratorUse a designated spill kit containing absorbent materials, cleaning agents, and waste disposal bags.

Operational Plans

Receiving and Unpacking

Workers involved in unpacking and storing this compound should wear a protective gown and two pairs of chemotherapy-tested gloves. The integrity of all packaging must be checked at each step. In case of any breakage or leakage, the damaged contents should be treated as a spill. Before storage, the primary or secondary packaging should be cleaned.

Preparation

All preparation of this compound must be performed in a designated area, within a chemical fume hood, glove box, or an exhausted Biological Safety Cabinet (BSC). The work surface should be covered with plastic-backed absorbent pads, which should be disposed of as chemotherapy waste after the procedure or in case of a spill.

Administration

When administering the agent, personnel should wear double gloves and a protective gown. Luer-lock connectors and needleless administration systems are recommended to minimize the risk of exposure.

Spill Management

In the event of a spill, the area must be secured immediately to prevent further contamination. Personnel should don the appropriate PPE from a spill kit and use absorbent materials to contain the spill. The contaminated area should then be decontaminated according to institutional procedures, typically involving a detergent solution followed by a rinse.

Disposal Plan

Proper segregation and disposal of waste contaminated with cytotoxic agents are critical to ensure personnel and environmental safety.

Waste Segregation and Disposal Guidelines

Waste Type Description Recommended Container Disposal Pathway
Bulk Waste Unused or expired agent, concentrated stock solutions, and grossly contaminated materials.Black RCRA-regulated hazardous waste container.Hazardous waste incineration.
Trace Waste (Solids) Items with minimal residual contamination (less than 3% of original volume), such as empty vials, flasks, and plasticware.Yellow chemotherapy waste container.Incineration.
Trace Waste (Sharps) Used syringes and needles with minimal residual contamination.Yellow, puncture-resistant "Chemo Sharps" container.Incineration.
Contaminated PPE All used gloves, gowns, masks, and other disposable PPE.Yellow chemotherapy waste bag or container.Incineration.

All waste containers must be clearly labeled with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation. Containers should be sealed when not in use and transported to the designated hazardous waste accumulation area within the facility.

Experimental Protocols

Protocol: Reconstitution of Lyophilized this compound
  • Preparation: Don appropriate PPE (two pairs of chemotherapy gloves, disposable gown, safety goggles, and face shield) and perform the entire procedure within a certified Class II BSC.

  • Vial Inspection: Before reconstitution, visually inspect the vial for any cracks or defects.

  • Solvent Addition: Using a sterile syringe with a Luer-Lok tip, slowly inject the required volume of the specified solvent into the vial, directing the stream against the side of the vial to minimize aerosolization.

  • Dissolution: Gently swirl the vial until the agent is completely dissolved. Avoid shaking to prevent foaming and aerosol generation.

  • Withdrawal: Use a new sterile syringe to withdraw the required dose.

  • Labeling: Immediately label the syringe with the agent's name, concentration, and date of preparation.

  • Waste Disposal: Dispose of all contaminated materials (vials, needles, syringes, absorbent pads) in the appropriate hazardous waste containers located within the BSC.

Visualizations

PPE_Donning_Workflow start Start gown Don Gown start->gown mask Don Mask/Respirator gown->mask goggles Don Goggles/Face Shield mask->goggles gloves1 Don First Pair of Gloves (under cuff) goggles->gloves1 gloves2 Don Second Pair of Gloves (over cuff) gloves1->gloves2 end_ppe Enter Handling Area gloves2->end_ppe

Caption: Workflow for donning Personal Protective Equipment.

Waste_Disposal_Pathway cluster_segregation Waste Segregation cluster_containers Containerization waste_source Waste Generation (Point of Use) bulk Bulk Waste (>3% residual) waste_source->bulk trace_solids Trace Solids waste_source->trace_solids sharps Sharps waste_source->sharps ppe Contaminated PPE waste_source->ppe black_bin Black RCRA Container bulk->black_bin yellow_bin Yellow Chemo Container trace_solids->yellow_bin sharps_container Yellow Sharps Container sharps->sharps_container yellow_bag Yellow Chemo Bag ppe->yellow_bag disposal Hazardous Waste Incineration black_bin->disposal yellow_bin->disposal sharps_container->disposal yellow_bag->disposal

Caption: Segregation and disposal pathway for contaminated waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.